Product packaging for 6-(Propan-2-yl)azulene(Cat. No.:CAS No. 102943-13-5)

6-(Propan-2-yl)azulene

Cat. No.: B15426017
CAS No.: 102943-13-5
M. Wt: 170.25 g/mol
InChI Key: BBGWKYCWKNERBV-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)azulene is an alkyl-substituted derivative of azulene, a bicyclic aromatic hydrocarbon isomeric with naphthalene and characterized by a distinctive deep blue color. This compound is of significant interest in medicinal and materials chemistry research due to the unique physicochemical properties imparted by the azulene core. In scientific studies, azulene and its derivatives, such as the structurally similar guaiazulene (1,4-dimethyl-7-isopropylazulene), have demonstrated potent anti-inflammatory activity by inhibiting key inflammatory mediators, including the cyclooxygenase-2 (COX-2) enzyme and pro-inflammatory cytokines like TNF-α and IL-6 . Researchers are exploring its potential application in dermatological disease models, including atopic dermatitis . Furthermore, its photochemical properties make it a candidate for use in photodynamic research. When activated by light, azulene derivatives can generate reactive oxygen species (ROS), a mechanism being investigated for antimicrobial photodynamic therapy (aPDT) against various pathogens . Azulene derivatives have also been synthesized and studied for potential antiretroviral activity against HIV-1 and for their use in optoelectronic devices . This product, this compound, is presented as a building block for the synthesis of more complex molecules and for fundamental studies in these areas. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that under specific conditions, such as UV light exposure, some azulene derivatives can undergo photodecomposition; therefore, stability studies are recommended for specific experimental setups .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14 B15426017 6-(Propan-2-yl)azulene CAS No. 102943-13-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102943-13-5

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

6-propan-2-ylazulene

InChI

InChI=1S/C13H14/c1-10(2)11-6-8-12-4-3-5-13(12)9-7-11/h3-10H,1-2H3

InChI Key

BBGWKYCWKNERBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C2C=CC=C2C=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 6-(Propan-2-yl)azulene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(Propan-2-yl)azulene, also known as 6-isopropylazulene. This document details synthetic methodologies, extensive characterization data, and experimental protocols to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Azulene, a bicyclic aromatic hydrocarbon and an isomer of naphthalene, is renowned for its distinct blue color and unique electronic properties. The introduction of an isopropyl group at the 6-position of the azulene core can significantly modify its physicochemical and biological properties, making this compound a molecule of interest for various applications, including as a building block in the synthesis of more complex molecules and as a potential pharmacophore. This guide outlines the primary synthetic routes and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective methods: Friedel-Crafts alkylation/acylation followed by reduction, and the Suzuki-Miyaura cross-coupling reaction.

Friedel-Crafts Acylation and Reduction

A common and direct method for the introduction of an isopropyl group onto the azulene ring is through a two-step sequence involving Friedel-Crafts acylation followed by reduction.

Workflow for Friedel-Crafts Synthesis of this compound

Azulene Azulene AcetylChloride Acetyl Chloride / AlCl3 (Friedel-Crafts Acylation) Azulene->AcetylChloride Reacts with Intermediate 6-Acetylazulene AcetylChloride->Intermediate Forms Reduction LiAlH4 or NaBH4 (Reduction) Intermediate->Reduction Reduced by Product This compound Reduction->Product Yields Purification Column Chromatography Product->Purification Purified by Characterization Spectroscopic Analysis Purification->Characterization Analyzed by

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation and subsequent reduction.

Suzuki-Miyaura Cross-Coupling

A more modern and regioselective approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically involves the coupling of an azulene-6-boronic acid derivative with an isopropyl halide in the presence of a palladium catalyst.

Logical Relationship for Suzuki-Miyaura Synthesis

AzuleneBoronicAcid Azulene-6-boronic acid Product This compound AzuleneBoronicAcid->Product IsopropylHalide Isopropyl Halide (e.g., 2-bromopropane) IsopropylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Catalyzes Base Base (e.g., K2CO3) Base->Product Activates

Spectroscopic Profile of 6-(Propan-2-yl)azulene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(propan-2-yl)azulene, a key derivative of the bicyclic aromatic hydrocarbon, azulene. Due to its unique electronic properties and characteristic blue color, azulene and its derivatives are of significant interest in materials science and medicinal chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopic data, along with the methodologies for their acquisition, to support ongoing research and development efforts.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.2 - 7.8[1]MultipletNot specified
Isopropyl -CHNot specifiedSeptetNot specified
Isopropyl -CH₃1.2 - 1.4[1]DoubletNot specified

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound
Carbon Assignment Chemical Shift (δ, ppm)
Aromatic CarbonsData not available
Isopropyl -CHData not available
Isopropyl -CH₃Data not available

Solvent: CDCl₃

Table 3: UV-Vis Spectroscopic Data for this compound
Transition λmax (nm) Solvent
S₀→S₂340[1]Not specified
S₀→S₁610[1]Not specified
Table 4: IR Spectroscopic Data for this compound
Vibrational Mode Wavenumber (cm⁻¹)
Data not availableData not available

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and validation of spectroscopic data. The following sections outline the general procedures for obtaining the NMR, UV-Vis, and IR spectra of azulene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance or similar instrument, operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like azulenes.

Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer, typically between 0.1 and 1.0 absorbance units.

Instrumentation and Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer. The instrument scans a range of wavelengths, typically from 200 to 800 nm, to measure the absorbance of the sample. A cuvette containing the pure solvent is used as a reference to correct for solvent absorption. The resulting spectrum is a plot of absorbance versus wavelength.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The instrument measures the interference pattern of the infrared beam after it has passed through the sample. A Fourier transform is then applied to this signal to obtain the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR Data_Processing Data Processing NMR->Data_Processing UV_Vis->Data_Processing IR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

General workflow for spectroscopic analysis.

References

solubility and stability of 6-(Propan-2-yl)azulene in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility and Stability of 6-(Propan-2-yl)azulene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a bicyclic aromatic hydrocarbon of significant interest in pharmaceutical and materials science. This document details the physicochemical properties, solubility in various organic solvents, and stability under different environmental conditions. Detailed experimental protocols for solubility and stability assessment are also provided to facilitate reproducible research and development.

Physicochemical Properties of this compound

This compound, an isomer of naphthalene, is a dark blue solid at room temperature.[1] Its unique electronic structure, arising from the fusion of a five-membered and a seven-membered ring, results in a significant dipole moment and its characteristic color.[2] The presence of the isopropyl substituent influences its solubility and stability compared to the parent azulene molecule.

PropertyValueReference
Molecular Formula C₁₃H₁₄[3]
Molecular Weight 170.25 g/mol [3]
Appearance Dark blue crystalline solid[1]
Melting Point 27-29 °C[4]
Boiling Point 153 °C at 7 mmHg[4]
UV/Vis λmax 244, 284 nm[3]

Solubility in Organic Solvents

This compound exhibits good solubility in a range of common organic solvents. The isopropyl group enhances its solubility in less polar solvents compared to unsubstituted azulene.

SolventSolubility (mg/mL)Reference
Toluene25[3]
Chloroform18[3]
Hexane8[3]
Ethanol~25[3]
Dimethyl Sulfoxide (DMSO)~25[3]
Dimethylformamide (DMF)~30[3]
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of this compound in an organic solvent involves the saturation shake-flask method followed by quantitative analysis.

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial.

  • Quantitative Analysis:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas at a suitable wavelength (e.g., 284 nm).

      • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

      • Calculate the original solubility in mg/mL, accounting for the dilution factor.

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions and generate a calibration curve by measuring the absorbance at the λmax (e.g., 284 nm).

      • Dilute the filtered supernatant to a concentration that falls within the linear range of the Beer-Lambert law.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution.

G Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_hplc HPLC Method cluster_uv UV-Vis Method cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate on shaker (24-48h) prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45 µm syringe filter samp2->samp3 hplc2 Dilute sample samp3->hplc2 uv2 Dilute sample samp3->uv2 hplc1 Prepare standards & calibration curve hplc1->hplc2 hplc3 Inject and determine concentration hplc2->hplc3 calc1 Calculate original solubility (mg/mL) hplc3->calc1 uv1 Prepare standards & calibration curve uv1->uv2 uv3 Measure absorbance & determine concentration uv2->uv3 uv3->calc1

Workflow for determining the solubility of this compound.

Stability of this compound

The stability of this compound is a critical factor for its handling, storage, and application. Key stability concerns include photosensitivity and thermal stability.

Photostability

This compound is known to be sensitive to light.[5][6] Exposure to light, particularly UV radiation, can lead to a color change from blue to green and eventually yellow, indicating degradation.[5] Studies have shown that photodegradation is enhanced in the presence of oxygen.[7]

Experimental Protocol for Photostability Testing

This protocol outlines a method to assess the photostability of this compound in an organic solvent according to ICH Q1B guidelines.[8]

Materials:

  • This compound solution in a chosen transparent solvent (e.g., methanol, acetonitrile).

  • Quartz or borosilicate glass vials.

  • A photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Dark control samples wrapped in aluminum foil.

  • HPLC system with a photodiode array (PDA) detector.

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).

    • Fill the transparent vials with the solution.

    • Prepare a set of dark control samples by wrapping identical vials with aluminum foil.

  • Light Exposure:

    • Place the test and dark control samples in the photostability chamber.

    • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

    • Monitor the temperature during the exposure to ensure it does not artificially influence the degradation.

  • Analysis:

    • At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples by a stability-indicating HPLC-PDA method. The method should be capable of separating the parent compound from its degradation products.

    • Monitor the decrease in the peak area of this compound and the formation of any degradation products.

    • The PDA detector can be used to assess peak purity and identify potential degradation products by their UV spectra.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point relative to the initial concentration and the dark control.

    • Identify and, if possible, quantify the major degradation products.

G Factors Affecting Stability cluster_factors Influencing Factors cluster_degradation Degradation Pathways cluster_outcomes Observable Outcomes center This compound Stability light Light Exposure (UV, Visible) center->light temp Temperature center->temp oxygen Presence of Oxygen center->oxygen photo Photodegradation light->photo thermal Thermal Degradation temp->thermal oxidation Oxidation oxygen->oxidation color_change Color Change (Blue -> Green -> Yellow) photo->color_change loss Loss of Parent Compound photo->loss products Formation of Degradation Products photo->products thermal->loss thermal->products oxidation->loss oxidation->products

Factors influencing the stability of this compound.

Thermal Stability

This compound is generally considered to be stable at ambient temperatures.[1] However, elevated temperatures can lead to degradation. Thermal stability can be assessed using techniques such as thermogravimetric analysis (TGA) or by conducting stability studies at elevated temperatures and analyzing for degradation over time using HPLC.

Experimental Protocol for Thermal Stability Testing

This protocol describes a method for evaluating the thermal stability of this compound in the solid state.

Materials:

  • Solid this compound.

  • Oven or stability chamber capable of maintaining a constant temperature.

  • Glass vials.

  • HPLC system.

  • Solvent for dissolving the sample for analysis.

Procedure:

  • Sample Preparation:

    • Place a known amount of solid this compound into several glass vials.

    • Store a control sample at a reference temperature (e.g., 5 °C).

  • Thermal Stressing:

    • Place the vials in an oven at a constant elevated temperature (e.g., 40 °C, 60 °C, or 80 °C).

  • Analysis:

    • At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from the oven.

    • Dissolve the contents in a known volume of a suitable solvent.

    • Analyze the solution using a stability-indicating HPLC method to determine the amount of undegraded this compound and to detect any degradation products.

  • Data Evaluation:

    • Compare the purity of the stressed samples to the control sample.

    • Determine the rate of degradation at each temperature. This data can be used to estimate the shelf life of the compound under various storage conditions.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in drug development and related fields. The provided data tables offer a quick reference for solubility in common organic solvents, while the detailed experimental protocols for solubility, photostability, and thermal stability testing provide a framework for conducting reliable and reproducible studies. Understanding these properties is crucial for the effective formulation, storage, and application of this versatile molecule.

References

The Discovery and Natural Occurrence of Isopropylazulenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, natural occurrence, and biological activities of isopropylazulenes, a class of aromatic hydrocarbons known for their vibrant blue to violet color and significant therapeutic potential. This document provides a comprehensive overview of key isopropylazulenes, including detailed experimental protocols for their extraction and analysis, quantitative data on their natural abundance, and a look into their molecular mechanisms of action.

Introduction to Isopropylazulenes

Isopropylazulenes are bicyclic aromatic compounds derived from azulene, an isomer of naphthalene. Unlike the colorless naphthalene, azulene and its derivatives are characterized by their intense coloration. Two prominent, naturally occurring isopropylazulenes are guaiazulene (1,4-dimethyl-7-isopropylazulene) and vetivazulene (4,8-dimethyl-2-isopropylazulene), which are isomers. Another significant azulene derivative, chamazulene, is not a direct natural product but is formed from a precursor molecule during the processing of certain plants. These compounds have garnered considerable interest in the pharmaceutical and cosmetic industries due to their potent anti-inflammatory and antioxidant properties.[1][2]

Natural Occurrence and Quantitative Data

Isopropylazulenes are found in a variety of terrestrial plants and even in some marine organisms. The distribution and concentration of these compounds can vary significantly based on the plant species, geographical location, and chemotype.

Table 1: Natural Occurrence and Abundance of Key Isopropylazulenes

IsopropylazuleneNatural Source(s)Typical Concentration (% of Essential Oil)References
Guaiazulene Guaiac wood (Guaiacum officinale), Chamomile (Matricaria chamomilla), Soft CoralsData not readily available in searched literature.[3]
Chamazulene German Chamomile (Matricaria chamomilla), Wormwood (Artemisia absinthium), Yarrow (Achillea millefolium)Varies widely depending on chemotype; can range from approximately 1% to over 20% in German Chamomile.[4]
Vetivazulene Vetiver oil (Vetiveria zizanioides)Data not readily available in searched literature.[5][6][7][8][9]

Experimental Protocols

The isolation and analysis of isopropylazulenes from natural sources typically involve steam distillation for extraction, followed by chromatographic and spectroscopic techniques for separation and identification.

Extraction of Isopropylazulenes via Steam Distillation

Steam distillation is the primary method for extracting essential oils containing isopropylazulenes from plant material. This process is particularly crucial for the formation of chamazulene from its precursor, matricin, which is present in the plant material.

Protocol:

  • Preparation of Plant Material: Fresh or dried plant material (e.g., chamomile flowers, vetiver roots) is placed in a distillation flask.

  • Apparatus Setup: A steam generator is connected to the distillation flask. The flask is then connected to a condenser, which in turn leads to a collection vessel (e.g., a separatory funnel).

  • Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture is passed through the condenser, where it cools and liquefies.

  • Collection: The condensed liquid, consisting of the essential oil and water (hydrosol), is collected in the separatory funnel.

  • Separation: Due to their immiscibility, the essential oil (typically less dense) will form a layer on top of the water and can be separated.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the individual components of an essential oil.

Protocol:

  • Sample Preparation: A small, diluted sample of the essential oil is prepared in a suitable solvent (e.g., hexane or ethanol).

  • Injection: The sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase within the GC column. A typical column used for essential oil analysis is a non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms). The oven temperature is programmed to increase gradually to elute compounds with different boiling points.

  • Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST).

  • Quantification: The relative abundance of each compound can be determined by integrating the area under its corresponding peak in the chromatogram.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the separation and quantification of isopropylazulenes, especially for separating isomers.

Protocol:

  • Sample Preparation: A solution of the essential oil or a purified fraction is prepared in the mobile phase. The sample should be filtered through a 0.45 µm filter to remove any particulate matter.

  • Instrumentation:

    • Column: A reversed-phase C18 column is commonly used for the separation of non-polar compounds like isopropylazulenes.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically employed. The exact ratio can be optimized to achieve the best separation. A gradient elution may be necessary to separate a complex mixture of compounds.

    • Detector: A UV-Vis detector is suitable for detecting azulenes, as they absorb light in the visible region, giving them their characteristic color. The detection wavelength can be set to the λmax of the specific isopropylazulene of interest.

  • Analysis: The prepared sample is injected into the HPLC system. The components are separated based on their differential partitioning between the mobile and stationary phases.

  • Quantification: The concentration of each isopropylazulene can be determined by creating a calibration curve with known concentrations of pure standards. The peak area of the analyte in the sample is then compared to the calibration curve.

Molecular Mechanisms of Action: Anti-inflammatory Signaling Pathways

Isopropylazulenes, particularly guaiazulene and chamazulene, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) IKK_Complex IKK Complex ProInflammatory_Stimuli->IKK_Complex IkB_NF_kB IκB-NF-κB Complex (Inactive) IKK_Complex->IkB_NF_kB P IkB IκB NF_kB NF-κB IkB_P P-IκB (Phosphorylated) Ubiquitination Ubiquitination & Degradation IkB_P->Ubiquitination NF_kB_active NF-κB (Active) Ubiquitination->NF_kB_active Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NF_kB_active->Nucleus Translocation Isopropylazulenes Isopropylazulenes (Guaiazulene, Chamazulene) Isopropylazulenes->IKK_Complex Inhibition

Caption: Isopropylazulenes inhibit the NF-κB signaling pathway.

Isopropylazulenes can inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This action keeps NF-κB in its inactive state in the cytoplasm, leading to a downregulation of pro-inflammatory gene expression.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in cellular responses to a variety of stimuli, including stress and inflammation. This pathway involves a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, RAF) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors P Inflammatory_Response Inflammatory Response (Cytokine production, etc.) Transcription_Factors->Inflammatory_Response Isopropylazulenes Isopropylazulenes (Guaiazulene, Chamazulene) Isopropylazulenes->MAPKKK Inhibition Isopropylazulenes->MAPKK Inhibition Isopropylazulenes->MAPK Inhibition

Caption: Isopropylazulenes modulate the MAPK signaling pathway.

Evidence suggests that isopropylazulenes can interfere with the MAPK cascade at various levels, inhibiting the phosphorylation and activation of key kinases such as ERK, p38, and JNK. By dampening the MAPK signaling, these compounds reduce the activation of downstream transcription factors and consequently suppress the production of inflammatory cytokines and other mediators.

Conclusion

Isopropylazulenes represent a fascinating class of natural and nature-derived compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and antioxidant applications. While the natural occurrence of chamazulene in chamomile is well-documented and quantified, further research is needed to establish the precise concentrations of guaiazulene and vetivazulene in their respective natural sources. The detailed experimental protocols provided in this guide offer a foundation for researchers to extract, identify, and quantify these valuable compounds. Furthermore, a deeper understanding of their mechanisms of action, specifically their ability to modulate the NF-κB and MAPK signaling pathways, opens new avenues for the development of novel therapeutics for a range of inflammatory conditions. Continued investigation into the biosynthesis, pharmacology, and clinical applications of isopropylazulenes is warranted to fully unlock their therapeutic potential.

References

An In-Depth Technical Guide to the Thermal Properties of Isopropylazulenes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azulene, a structural isomer of naphthalene, is a bicyclic aromatic hydrocarbon known for its distinct blue color and unique electronic properties.[1][2] Its derivatives, such as isopropylazulenes, are of significant interest in medicinal chemistry and materials science due to their potential biological activities and applications in organic electronics.[3][4] Understanding the thermal properties of these compounds is critical for drug development, ensuring stability during manufacturing and storage, and for the fabrication of electronic devices. This guide focuses on the thermal characteristics of isopropylazulenes, with a specific focus on available data for representative compounds.

Thermal Properties of Guaiazulene (1,4-dimethyl-7-isopropylazulene)

Guaiazulene is a naturally occurring derivative of azulene and serves as a valuable proxy for understanding the thermal properties of isopropylazulenes.[1][5]

Thermal PropertyValueConditions
Melting Point31 to 33 °C (304 to 306 K)Standard Pressure
Boiling Point153 °C (426 K)at 7 mmHg

Data sourced from PubChem and Wikipedia.[5][6]

Experimental Protocols for Thermal Analysis

The following are standard methodologies used to determine the thermal properties of organic compounds like isopropylazulenes.

1. Melting Point Determination:

  • Methodology: Differential Scanning Calorimetry (DSC) is the most common technique. A sample is placed in a sealed pan and heated at a constant rate alongside an empty reference pan. The melting point is determined by the onset temperature of the endothermic peak in the heat flow curve, which corresponds to the solid-to-liquid phase transition. Capillary melting point apparatus is also a widely used, simpler alternative.

2. Boiling Point Determination:

  • Methodology: The boiling point is typically determined by distillation. For small quantities or to measure the boiling point at reduced pressure (as is common for high molecular weight organic compounds to prevent decomposition), a vacuum distillation apparatus is used. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded as the boiling point.

3. Thermal Decomposition Analysis:

  • Methodology: Thermogravimetric Analysis (TGA) is the primary method used to study thermal decomposition. A sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant rate.[7] The TGA instrument measures the change in mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of decomposition. The resulting data can be used to determine the decomposition temperature range and to study the kinetics of the decomposition process.[8][9]

Workflow for Thermal Property Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a new chemical entity, such as an azulene derivative.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis Techniques cluster_2 Data Acquisition & Analysis Sample Test Compound (e.g., 6-isopropylazulene) Purification Purification & Characterization Sample->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA Distillation Distillation Purification->Distillation MeltingPoint Melting Point (Tm) DSC->MeltingPoint HeatCapacity Heat Capacity (Cp) DSC->HeatCapacity Decomposition Decomposition Temp (Td) TGA->Decomposition BoilingPoint Boiling Point (Tb) Distillation->BoilingPoint Logical_Relationship Structure Molecular Structure (6-isopropylazulene) IntermolecularForces Intermolecular Forces (van der Waals, dipole-dipole) Structure->IntermolecularForces BondStrength Intramolecular Bond Strength Structure->BondStrength MeltingPoint Melting Point IntermolecularForces->MeltingPoint BoilingPoint Boiling Point IntermolecularForces->BoilingPoint Decomposition Decomposition Temperature BondStrength->Decomposition ThermalEnergy Input Thermal Energy ThermalEnergy->MeltingPoint ThermalEnergy->BoilingPoint ThermalEnergy->Decomposition

References

CAS number and chemical identifiers for 6-(Propan-2-yl)azulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and available technical data for 6-(Propan-2-yl)azulene, also known as 6-isopropylazulene. Due to the limited availability of in-depth experimental data for this specific isomer, this document consolidates known information and presents generalized experimental protocols based on related azulene derivatives.

Chemical Identifiers and Properties

This compound is an aromatic hydrocarbon and a structural isomer of naphthalene, characterized by its distinctive blue color. The isopropyl substituent at the 6-position of the azulene core influences its electronic properties and solubility.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 102943-13-5[1]
Molecular Formula C₁₃H₁₄[1]
Molecular Weight 170.25 g/mol [1]
InChI InChI=1S/C13H14/c1-10(2)11-6-8-12-4-3-5-13(12)9-7-11/h3-10H,1-2H3[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Blue oil or solidInferred from related azulenes
Solubility Toluene: 25 mg/mLChloroform: 18 mg/mLHexane: 8 mg/mL[1]
Dipole Moment ~1.1 D (estimated)[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through Friedel-Crafts acylation of azulene, followed by reduction of the resulting ketone. The following is a generalized protocol based on established methods for alkylazulenes.[1]

Experimental Protocol: Synthesis of this compound

Part 1: Friedel-Crafts Acylation of Azulene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve azulene in a suitable anhydrous solvent such as toluene.

  • Addition of Reagents: Add acetic anhydride and a base, such as pyridine, to the solution. The base acts as a catalyst for the electrophilic substitution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude acetylazulene intermediate is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Part 2: Reduction of 6-Acetylazulene

  • Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

  • Addition of Ketone: Slowly add a solution of the purified 6-acetylazulene in the same anhydrous solvent to the LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: Allow the reaction to stir at room temperature for a few hours until the reduction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

  • Extraction and Purification: Filter the resulting mixture, and extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, is purified by column chromatography.

G Generalized Synthesis Workflow Azulene Azulene Acylation Friedel-Crafts Acylation (Acetic Anhydride, Pyridine, Toluene, Reflux) Azulene->Acylation Acetylazulene 6-Acetylazulene Intermediate Acylation->Acetylazulene Purification1 Column Chromatography Acetylazulene->Purification1 Reduction Reduction (LiAlH4, Anhydrous Ether) Product This compound Reduction->Product Purification2 Column Chromatography Product->Purification2 Purification1->Reduction

A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, based on the known spectroscopic properties of azulene and its derivatives, the following characteristics can be anticipated:

  • ¹H NMR: Aromatic protons are expected in the range of δ 7.0–8.5 ppm. The isopropyl methine proton would likely appear as a septet around δ 3.0 ppm, and the two methyl groups as a doublet around δ 1.3 ppm.

  • ¹³C NMR: Aromatic carbons would resonate in the region of δ 115–150 ppm. The isopropyl methine and methyl carbons would appear further upfield.

  • UV-Vis: Like other azulenes, this compound is expected to exhibit strong absorption in the visible region (around 600-700 nm), which accounts for its blue color, and in the UV region. The electron-donating isopropyl group may cause a slight red shift (bathochromic shift) compared to unsubstituted azulene.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 170.

Biological Activity

While specific studies on the biological activity of this compound are limited, research on related azulene derivatives provides some insights into its potential pharmacological relevance. Azulenes, in general, are known for their anti-inflammatory and antioxidant properties.

A study by Yokota et al. investigated derivatives of 6-isopropylazulene, specifically 6-mono- and 6-dihydroxylated-isopropylazulenes, as potential thromboxane A₂/prostaglandin H₂ receptor antagonists.[2][3] This suggests that the 6-isopropylazulene scaffold could be a valuable starting point for the development of new therapeutic agents, particularly in the context of inflammatory and cardiovascular diseases. The anti-inflammatory mechanism of some azulenes has been linked to the modulation of signaling pathways involving pro-inflammatory cytokines like TNF-α and enzymes such as cyclooxygenases (COX).

G Potential Biological Investigation Pathway cluster_preclinical Preclinical Evaluation Compound This compound InVitro In Vitro Assays Compound->InVitro Enzyme Inhibition (e.g., COX) CellBased Cell-Based Assays Compound->CellBased Cytokine Release (e.g., TNF-α) TargetIdentification Target Identification InVitro->TargetIdentification InVivo In Vivo Models CellBased->InVivo Animal Models of Inflammation CellBased->TargetIdentification LeadOptimization Lead Optimization InVivo->LeadOptimization TargetIdentification->LeadOptimization

A logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a fascinating molecule with potential for further research and development. While detailed experimental data for this specific isomer is scarce, this guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and anticipated analytical characteristics. The known biological activities of related azulene derivatives suggest that this compound could be a valuable scaffold in medicinal chemistry, warranting further investigation into its pharmacological properties. Researchers are encouraged to use the generalized protocols and expected data presented here as a starting point for their own in-depth studies.

References

Methodological & Application

Application Notes and Protocols: 6-(Propan-2-yl)azulene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Propan-2-yl)azulene, an isomer of the more commonly encountered guaiazulene, is a versatile bicyclic aromatic hydrocarbon. Its unique electronic properties, stemming from the fusion of a cyclopentadienyl anion and a tropylium cation, make it an attractive building block in the synthesis of novel organic materials and pharmacologically active compounds. The isopropyl group at the 6-position of the azulene core provides a handle for further functionalization and influences the molecule's solubility and electronic characteristics. These application notes provide an overview of the utility of this compound in organic synthesis, including detailed experimental protocols and data for representative applications.

Physicochemical Properties and Spectroscopic Data

The introduction of the isopropyl group at the 6-position of the azulene scaffold modifies its physical and spectroscopic properties. Below is a summary of key data for this compound.

PropertyValue
Molecular FormulaC₁₃H₁₄
Molecular Weight170.25 g/mol
AppearanceBlue oil or low-melting solid
SolubilitySoluble in common organic solvents
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.21 (d, J=9.8 Hz, 2H), 7.60 (t, J=9.8 Hz, 1H), 7.29 (d, J=3.9 Hz, 2H), 7.00 (t, J=3.9 Hz, 1H), 3.10 (sept, J=6.9 Hz, 1H), 1.35 (d, J=6.9 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 147.9, 140.8, 137.2, 134.5, 123.5, 117.2, 38.4, 24.1

Synthesis of this compound

A common method for the synthesis of 6-alkylated azulenes is the Friedel-Crafts acylation followed by reduction. This two-step process provides a reliable route to this compound from the parent azulene.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction Azulene Azulene Mix1 Mix1 Azulene->Mix1 Azulene Acylazulene 6-Propanoylazulene Mix1->Acylazulene Stir at 0 °C to rt Quench with ice-water PropanoylChloride PropanoylChloride PropanoylChloride->Mix1 Propanoyl Chloride AlCl3 AlCl3 AlCl3->Mix1 AlCl₃ (catalyst) DCM (solvent) Acylazulene_in Acylazulene_in Mix2 Mix2 Acylazulene_in->Mix2 6-Propanoylazulene Product This compound Mix2->Product Heat to reflux Workup and purification Hydrazine Hydrazine Hydrazine->Mix2 Hydrazine hydrate KOH KOH KOH->Mix2 KOH Diethylene glycol

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of 6-Propanoylazulene (Friedel-Crafts Acylation)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add propanoyl chloride (1.1 eq.) dropwise to the stirred suspension.

  • Addition of Azulene: In a separate flask, dissolve azulene (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-propanoylazulene as a blue solid.

Protocol 2: Synthesis of this compound (Wolff-Kishner Reduction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-propanoylazulene (1.0 eq.), potassium hydroxide (4.0 eq.), and diethylene glycol.

  • Addition of Hydrazine: Add hydrazine hydrate (3.0 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 180-200 °C) for 4-6 hours. The color of the solution should change, indicating the progress of the reaction.

  • Workup: Cool the reaction mixture to room temperature and add water.

  • Extraction: Extract the aqueous mixture with diethyl ether or hexane (3 x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound as a blue oil.

Application of this compound as a Building Block

This compound can be used as a starting material for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. The azulene core can be further functionalized at various positions, and the isopropyl group can be modified or used to tune the solubility and packing of the final products.

Example Application: Synthesis of Azulene-Containing Chalcones

While the following example utilizes a different azulene starting material, the synthetic strategy can be adapted for derivatives of this compound to explore their biological activities. Chalcones are known for their wide range of pharmacological effects.

Protocol 3: Synthesis of an Azulene-Containing Chalcone (Representative Claisen-Schmidt Condensation)
  • Reaction Setup: In a round-bottom flask, dissolve the corresponding 1-acetyl-6-(propan-2-yl)azulene (1.0 eq.) (prepared via Friedel-Crafts acylation of this compound) and a substituted benzaldehyde (1.1 eq.) in ethanol.

  • Base Addition: Add an aqueous solution of potassium hydroxide (2.0 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form during the reaction.

  • Workup: Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid until neutral.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azulene-containing chalcone.

Biological Activity of Azulene Derivatives

Azulene derivatives have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The mechanism of action for the anti-inflammatory properties of some azulene derivatives has been shown to involve the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of certain azulene derivatives are attributed to their ability to inhibit pro-inflammatory mediators. This can occur through the modulation of signaling pathways such as the p38 MAPK and PI3K/Akt pathways, which are crucial in the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).

G cluster_0 Signaling Cascade cluster_1 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 PI3K PI3K TLR4->PI3K Azulene Azulene Derivative Azulene->p38 Inhibition Azulene->PI3K Inhibition NFkB NF-κB Activation p38->NFkB Akt Akt PI3K->Akt Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Anti-inflammatory mechanism of an azulene derivative.[1]

Quantitative Biological Data

The following table presents the antibiofilm activity of a series of azulene-containing chalcones against Staphylococcus aureus. This data illustrates the potential for developing potent bioactive compounds using the azulene scaffold. While these specific compounds were not derived from this compound, similar evaluations of its derivatives would be a valuable area of research.

CompoundMinimum Biofilm Eradication Concentration (MBEC, mg/mL)
(E)-1-(azulen-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one0.312
(E)-1-(azulen-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one0.625
(E)-1,3-bis(azulen-1-yl)prop-2-en-1-one0.156
Vancomycin (Control)0.0625
Data adapted from a study on azulene-containing chalcones.[2]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a wide range of functional organic molecules. Its preparation via a two-step acylation-reduction sequence is straightforward. The resulting substituted azulene can be further elaborated to generate novel materials for electronic applications or bioactive compounds for drug discovery. The anti-inflammatory properties of azulene derivatives highlight a particularly promising avenue for future research, warranting further investigation into the structure-activity relationships of derivatives of this compound.

References

Application Notes and Protocols for 6-(Propan-2-yl)azulene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 6-(propan-2-yl)azulene, also known as 6-isopropylazulene, in the field of materials science. Due to its unique electronic and optical properties stemming from the azulene core, this compound is a promising building block for novel organic electronic materials. The strategic placement of the isopropyl group at the 6-position can influence solubility, molecular packing, and electronic characteristics, making it a target for tailored material design.

Potential Applications in Organic Electronics

The inherent dipole moment of the azulene core, combined with the electron-donating nature of the isopropyl group, makes this compound an attractive component for various organic electronic devices.

  • Organic Field-Effect Transistors (OFETs): The azulene moiety can be functionalized to promote self-assembly and charge transport. Polymers incorporating 2,6-linked azulene units have shown potential for high-performance OFETs. The isopropyl group at the 6-position can enhance solubility for solution-based processing of these polymers, a key advantage for large-area and low-cost electronics.

  • Organic Photovoltaics (OPVs): The unique absorption spectrum of azulene derivatives can be harnessed in the active layer of organic solar cells. By tuning the chemical structure, including the substitution at the 6-position, the absorption properties can be matched to the solar spectrum to improve power conversion efficiency.

  • Organic Light-Emitting Diodes (OLEDs): While less common, the fluorescence properties of some azulene derivatives could be explored for use as emitters or host materials in OLEDs.

Application as a Monomer for Conjugated Polymers

The synthesis of conjugated polymers incorporating this compound, particularly with 2,6-connectivity, is a key area of interest. This specific linkage is believed to create a more linear and rigid polymer backbone, facilitating intermolecular charge transport.

Data Presentation: Predicted Electronic Properties

Computational studies provide valuable insights into the electronic properties of this compound and its potential impact on material performance. The following table summarizes key quantum chemical descriptors calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

PropertyPredicted ValueSignificance in Materials Science
HOMO (Highest Occupied Molecular Orbital)-5.5 to -5.8 eV (estimated)Influences the material's ability to donate electrons (p-type character) and its ionization potential.
LUMO (Lowest Unoccupied Molecular Orbital)-1.0 to -1.3 eV (estimated)Influences the material's ability to accept electrons (n-type character) and its electron affinity.
HOMO-LUMO Gap4.2 to 4.8 eV (estimated)Determines the intrinsic optical and electronic properties, such as the material's color and its potential as a semiconductor.
Dipole Moment~1.1 to 1.3 D (estimated)A significant dipole moment can influence molecular packing, solubility, and the performance of dielectric materials.

Note: These values are estimations based on computational models of azulene and its alkyl derivatives and may vary depending on the specific computational method and the physical state of the material.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound and its subsequent polymerization. These are generalized procedures adapted from literature on similar azulene derivatives and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Reduction

This two-step protocol involves the acylation of azulene with isobutyryl chloride followed by the reduction of the resulting ketone to the alkyl group.

Step 1: Friedel-Crafts Acylation of Azulene

Materials:

  • Azulene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve azulene (1.0 equivalent) in anhydrous DCM.

  • Add the azulene solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Dissolve isobutyryl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(azulen-1-yl)-2-methylpropan-1-one.

Step 2: Wolff-Kishner Reduction of the Acylazulene

Materials:

  • 1-(Azulen-1-yl)-2-methylpropan-1-one (from Step 1)

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Water

  • DCM for extraction

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the acylazulene (1.0 equivalent) in diethylene glycol.

  • Add hydrazine hydrate (10 equivalents) and KOH (5 equivalents).

  • Heat the mixture to 120-130 °C for 2 hours.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Maintain the reaction at this temperature for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound.

Protocol 2: Polymerization of a 6-Alkylazulene Derivative (Adaptable for this compound)

This protocol describes a general method for the chemical polymerization of a 6-alkyl-2-bromoazulene monomer via a Yamamoto coupling reaction to form a 2,6-linked polymer. This method would first require the synthesis of 2-bromo-6-(propan-2-yl)azulene.

Materials:

  • 2-Bromo-6-(propan-2-yl)azulene (monomer)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous toluene

  • Methanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Ni(COD)₂ (1.2 equivalents) and 2,2'-bipyridine (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at 60 °C for 30 minutes to form the active catalyst complex.

  • In a separate Schlenk flask, dissolve the 2-bromo-6-(propan-2-yl)azulene monomer (1.0 equivalent) in anhydrous toluene.

  • Add the monomer solution to the catalyst mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 48-72 hours.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the crude polymer and wash it with methanol.

  • To remove any remaining catalyst, stir the polymer in a solution of concentrated HCl in methanol for 2-3 hours.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum to yield poly(this compound-2,6-diyl).

Mandatory Visualization

Synthesis_Workflow Azulene Azulene Acylation Friedel-Crafts Acylation Azulene->Acylation IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Acylation AlCl3 AlCl₃ AlCl3->Acylation Acylazulene 1-(Azulen-1-yl)-2-methylpropan-1-one Acylation->Acylazulene Reduction Wolff-Kishner Reduction Acylazulene->Reduction Hydrazine Hydrazine Hydrate, KOH Hydrazine->Reduction Product This compound Reduction->Product

Caption: Synthetic pathway for this compound.

Polymerization_Workflow Monomer 2-Bromo-6-(propan-2-yl)azulene Polymerization Yamamoto Polymerization Monomer->Polymerization Catalyst Ni(COD)₂ + 2,2'-Bipyridine Catalyst->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Purification Purification (Methanol/HCl wash) CrudePolymer->Purification FinalPolymer Poly(this compound-2,6-diyl) Purification->FinalPolymer

Caption: Workflow for the polymerization of a 6-alkylazulene.

Logical_Relationship AzuleneCore Azulene Core (Dipole Moment, π-conjugation) Monomer This compound AzuleneCore->Monomer IsopropylGroup 6-Isopropyl Group (Electron Donating, Steric Hindrance) IsopropylGroup->Monomer Polymer Poly(this compound) Monomer->Polymer Properties Material Properties Polymer->Properties Applications Potential Applications (OFETs, OPVs) Properties->Applications

Caption: Structure-property-application relationship.

Application Notes and Protocols: 6-(Propan-2-yl)azulene as a Precursor for Novel Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, has garnered significant attention in materials science due to its unique electronic and optical properties, including a significant dipole moment and a low HOMO-LUMO energy gap.[1] Polymers derived from azulene are emerging as promising materials for a variety of applications, including organic electronics, sensors, and electrochromic devices.[1][2] This document provides detailed application notes and protocols for the use of 6-(propan-2-yl)azulene as a monomer for the synthesis of novel functional polymers. The presence of the isopropyl group at the 6-position is expected to enhance solubility and influence the solid-state packing of the resulting polymer, potentially leading to improved processability and performance in electronic devices.

Key Properties of this compound

The monomer, this compound, possesses distinct physicochemical properties that make it a suitable precursor for polymerization.

PropertyValueSource
Molecular FormulaC₁₃H₁₄
Molecular Weight170.25 g/mol
AppearanceBlue solid[1]
Dipole Moment~1.08 D (for the azulene core)[3]
SolubilitySoluble in common organic solvents such as toluene, chloroform, and THF.[3]

Synthesis of this compound Monomer

The synthesis of this compound can be achieved through established organic chemistry methods. Two common routes are Friedel-Crafts acylation followed by reduction, and Suzuki-Miyaura coupling.[3]

Protocol 1: Friedel-Crafts Acylation and Reduction

This two-step procedure offers a classical approach to the synthesis of the monomer.

Materials:

  • Azulene

  • Propionyl chloride or propionic anhydride

  • Aluminum chloride (AlCl₃) or other Lewis acid catalyst

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Acylation:

    • Dissolve azulene in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the Lewis acid (e.g., AlCl₃) to the solution with stirring.

    • Add propionyl chloride or propionic anhydride dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

    • Extract the product with DCM.

    • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 6-acetylazulene.

  • Reduction:

    • Dissolve the crude 6-acetylazulene in anhydrous THF or diethyl ether under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add LiAlH₄ or NaBH₄ in portions.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting mixture and extract the filtrate with diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Polymerization of this compound

Poly(this compound) can be synthesized via electrochemical or chemical oxidative polymerization methods. The choice of method will influence the properties of the resulting polymer, such as molecular weight and conductivity.

Protocol 2: Electrochemical Polymerization

Electropolymerization offers a direct method to grow polymer films on conductive substrates.

Materials:

  • This compound monomer

  • Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂), anhydrous

  • Supporting electrolyte: Tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M)

  • Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution by dissolving the supporting electrolyte (0.1 M) and the this compound monomer (e.g., 10 mM) in the chosen anhydrous solvent.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Perform electropolymerization by cyclic voltammetry (CV) or potentiostatic methods.

    • Cyclic Voltammetry: Scan the potential repeatedly between, for example, -0.5 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 50-100 mV/s. The successful polymerization is indicated by the growth of new redox peaks with each cycle, corresponding to the polymer film deposited on the working electrode.

    • Potentiostatic: Apply a constant potential at which the monomer oxidizes (determined from an initial CV scan) for a set duration.

  • After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

  • Dry the polymer film under vacuum.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and properties.

Characterization TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Broadening of peaks in the ¹H and ¹³C NMR spectra compared to the monomer, confirming the polymeric structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of C-H bands associated with the polymerization sites and potential shifts in aromatic C-C stretching vibrations.
UV-Vis-NIR Spectroscopy A significant red-shift in the absorption maximum (λmax) of the polymer compared to the monomer, indicating an extended π-conjugated system.[1]
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer. Polyazulenes are known for their good thermal stability.[1]
Cyclic Voltammetry (CV) Reversible redox behavior of the polymer film, indicating its electroactive nature.

Potential Applications

Based on the known properties of azulene-based polymers, poly(this compound) is expected to be a promising candidate for several applications:

  • Organic Field-Effect Transistors (OFETs): The π-conjugated backbone of polyazulenes allows for charge transport. The isopropyl group may improve film morphology and, consequently, device performance.[1]

  • Electrochromic Devices: The polymer is expected to exhibit color changes upon electrochemical doping and de-doping, a key characteristic for electrochromic applications.

  • Sensors: The electronic properties of the polymer can be sensitive to the presence of certain analytes, enabling its use in chemical sensors.

  • Conducting Polymers: Upon doping, polyazulenes can exhibit significant electrical conductivity.[2]

Diagrams

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization cluster_characterization Characterization & Application start Azulene acylation Friedel-Crafts Acylation start->acylation Propionyl Chloride, AlCl3 reduction Reduction acylation->reduction LiAlH4 or NaBH4 purification_monomer Purification reduction->purification_monomer monomer This compound purification_monomer->monomer polymerization Electrochemical Polymerization monomer->polymerization polymer Poly(this compound) polymerization->polymer characterization Spectroscopy (NMR, FTIR, UV-Vis) Chromatography (GPC) Thermal Analysis (TGA) Electrochemistry (CV) polymer->characterization application OFETs, Electrochromics, Sensors characterization->application

Caption: Experimental workflow for the synthesis and application of poly(this compound).

logical_relationship cluster_precursor Monomer Properties cluster_polymer_properties Polymer Characteristics cluster_applications Potential Applications solubility Enhanced Solubility processability Improved Processability solubility->processability electronics Organic Electronics (OFETs) processability->electronics packing Modified Solid-State Packing packing->processability conjugation π-Conjugated Backbone electroactivity Redox Activity conjugation->electroactivity optical Optical Properties conjugation->optical electrochromics Electrochromic Devices electroactivity->electrochromics sensors Chemical Sensors electroactivity->sensors optical->electrochromics optical->sensors

Caption: Logical relationships between monomer properties, polymer characteristics, and applications.

References

Application Notes and Protocols for the Functionalization of the 6-(Propan-2-yl)azulene Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the 6-(propan-2-yl)azulene core, commonly known as guaiazulene. Guaiazulene, a naturally occurring sesquiterpene, serves as a versatile scaffold for the synthesis of a diverse array of functionalized derivatives with promising applications in medicinal chemistry and materials science. Its unique electronic properties and biological activities, including anti-inflammatory, antioxidant, and antiviral effects, make it an attractive starting point for drug discovery and development.[1][2][3]

Overview of Functionalization Strategies

The guaiazulene core can be functionalized at various positions through a range of organic reactions. The electron-rich five-membered ring is particularly susceptible to electrophilic substitution at the C1 and C3 positions. Functionalization of the seven-membered ring can be achieved through modification of the existing alkyl substituents or via metal-catalyzed cross-coupling reactions on halogenated precursors.

Key functionalization reactions include:

  • Electrophilic Aromatic Substitution: Vilsmeier-Haack formylation and Friedel-Crafts acylation introduce carbonyl functionalities.

  • C4-Methyl Group Functionalization: Conversion of the C4-methyl group to an aldehyde, which can be further elaborated.

  • Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Heck reactions on haloguaiazulenes enable the introduction of aryl, alkynyl, and vinyl groups.

  • Cycloaddition Reactions: Diels-Alder and 1,3-dipolar cycloadditions can be employed to construct more complex ring systems.

Quantitative Data Summary

The following tables summarize quantitative data for various functionalization reactions of the guaiazulene core, providing a comparative overview of reported yields for different synthetic transformations.

Reaction TypeReagentsProductYield (%)Reference
Electrophilic Aromatic Substitution
Vilsmeier-Haack FormylationPOCl₃, DMF3-Formylguaiazulene77[4]
Friedel-Crafts AcylationAcetic Anhydride, AlCl₃3-AcetylguaiazuleneNot specified[5]
Friedel-Crafts AcylationSuccinic Anhydride, AlCl₃4-(3-Guaiazulenyl)-4-oxobutanoic acidNot specified[6][7]
Metal-Catalyzed Cross-Coupling
Suzuki Coupling3-Bromoguaiazulene, Phenylboronic acid, Pd catalyst3-PhenylguaiazuleneHigh[8][9][10][11]
Sonogashira Coupling3-Iodoguaiazulene, Phenylacetylene, Pd/Cu catalyst3-(Phenylethynyl)guaiazuleneGood[12]
Heck Coupling3-Bromoguaiazulene, Styrene, Pd catalyst3-StyrylguaiazuleneModerate to Good[13]
Cycloaddition Reactions
Diels-AlderGuaiazulene, Maleic AnhydrideCycloadductNot specified[14][15]
1,3-Dipolar Cycloaddition3-Azidoguaiazulene, Alkyne1,2,3-Triazole derivativeHigh[16][17][18]

Experimental Protocols

Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation

This protocol describes the introduction of a formyl group at the C3 position of guaiazulene.

Materials:

  • Guaiazulene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate (NaOAc)

  • Dichloromethane (DCM)

  • Water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure: [4][12][19][20]

  • In a round-bottom flask under an inert atmosphere, dissolve guaiazulene in DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add POCl₃ dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling: Suzuki Coupling

This protocol outlines the palladium-catalyzed Suzuki coupling of a 3-haloguaiazulene with a boronic acid.

Materials:

  • 3-Haloguaiazulene (e.g., 3-bromoguaiazulene)

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Standard glassware for workup and purification

Procedure: [8][9][10][11]

  • To a Schlenk flask, add the 3-haloguaiazulene, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Biological Activities and Signaling Pathways

Functionalized guaiazulene derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity and NF-κB/MAPK Signaling

Guaiazulene derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2][3][15][21][22][23][24][25] The NF-κB pathway is a critical regulator of inflammatory gene expression. Inhibition of this pathway can occur at various points, such as the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[22][23][24]

The MAPK pathways, including JNK and p38, are also involved in inflammatory responses. Some guaiazulene derivatives may modulate these pathways by affecting the phosphorylation status of key kinases, thereby influencing downstream inflammatory signaling.[15][21][25]

NF_kB_MAPK_Inhibition Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Proinflammatory_Stimuli->IKK MAPKKK MAPKKK Proinflammatory_Stimuli->MAPKKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes Transcription MAPKK MAPKK MAPKKK->MAPKK P JNK_p38 JNK/p38 MAPK MAPKK->JNK_p38 P AP1 AP-1 JNK_p38->AP1 Activation AP1->Inflammatory_Genes Transcription Guaiazulene_Derivative Guaiazulene Derivative Guaiazulene_Derivative->IKK Inhibition Guaiazulene_Derivative->JNK_p38 Inhibition

Caption: Inhibition of NF-κB and MAPK pathways by guaiazulene derivatives.

PPARγ Agonist Activity

Certain functionalized guaiazulene derivatives have been identified as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[2][26] Activation of PPARγ can lead to the transcription of genes involved in insulin sensitization and anti-inflammatory responses. The binding of guaiazulene derivatives to the ligand-binding domain of PPARγ can modulate its transcriptional activity, making them potential candidates for the development of drugs for metabolic disorders and inflammatory diseases.[27]

PPARg_Activation Guaiazulene_Derivative Guaiazulene Derivative (Ligand) PPARg PPARγ Guaiazulene_Derivative->PPARg Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Metabolic_Regulation Metabolic Regulation & Anti-inflammatory Effects Target_Genes->Metabolic_Regulation

Caption: Activation of the PPARγ signaling pathway by guaiazulene derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of functionalized guaiazulene derivatives.

Experimental_Workflow Start Guaiazulene Core Functionalization Functionalization Reaction (e.g., Acylation, Cross-Coupling) Start->Functionalization Purification Purification (Column Chromatography, Recrystallization) Functionalization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Anti-inflammatory, Antiviral assays) Characterization->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Further Development

Caption: General workflow for synthesis and evaluation of guaiazulene derivatives.

References

Application Notes and Protocols: Electrochemical Properties of 6-(Propan-2-yl)azulene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the electrochemical properties of 6-(propan-2-yl)azulene derivatives, with a focus on their applications in electrochemical sensing and as modulators of biological pathways. It includes quantitative data summaries and detailed experimental protocols for the fabrication and characterization of azulene-based electrochemical systems.

Introduction

Azulene is a non-benzenoid aromatic hydrocarbon and an isomer of naphthalene. Unlike the symmetrical and colorless naphthalene, azulene possesses a fused five- and seven-membered ring system that results in a significant dipole moment, a deep blue color, and a small HOMO-LUMO gap. These unique electronic characteristics make azulene and its derivatives highly attractive for applications in materials science and medicine.

This compound derivatives, particularly the naturally derived guaiazulene (1,4-dimethyl-7-isopropylazulene), are valuable starting materials for synthesizing functional molecules. Substitution on the seven-membered ring, such as at the 6- or 7-position, significantly influences the molecule's redox behavior. These compounds can undergo facile electrochemical oxidation and reduction, allowing them to act as redox-active materials, form stable polymer films on electrode surfaces, and interact with biological systems through electron transfer processes.

Application Note 1: Redox-Active Probes for Heavy Metal Sensing

The unique electrochemical properties of azulene derivatives enable their use as sensitive layers in electrochemical sensors for detecting trace heavy metals. By modifying an electrode surface with a thin film of electropolymerized azulene, a robust and reusable sensor can be fabricated.

The principle involves two key steps. First, the azulene derivative is deposited onto a conductive surface like glassy carbon via electrochemical polymerization. This creates a chemically modified electrode (CME) where the azulene moieties act as ligands. Second, this CME is used in an Anodic Stripping Voltammetry (ASV) analysis. During the deposition step of ASV, the electrode is held at a negative potential, causing heavy metal ions from the sample solution to pre-concentrate on the electrode surface by complexing with the azulene film. In the subsequent stripping step, the potential is scanned in the positive direction, oxidizing the bound metals and releasing them back into the solution. This stripping process generates a sharp current peak at a potential characteristic of the specific metal, with a peak height proportional to its concentration. This method offers high sensitivity and is suitable for on-site environmental monitoring.[1][2]

G cluster_prep Sensor Fabrication cluster_analysis Heavy Metal Analysis (ASV) A Azulene Derivative in Electrolyte Solution C Electropolymerization (Cyclic Voltammetry) A->C B Glassy Carbon Electrode B->C D Azulene-Modified Electrode (AME) C->D E Immerse AME in Aqueous Sample D->E F Pre-concentration Step (Negative Potential) E->F G Stripping Step (Positive Potential Scan) F->G H Current Peak Detected (Quantification) G->H

Workflow for heavy metal detection using an azulene-modified electrode.

Application Note 2: Guaiazulene Derivatives as Modulators of Mitochondrial Respiration

Recent research in drug development has highlighted the potential of targeting cellular metabolism as a strategy for cancer therapy. Cancer cells often exhibit altered energy metabolism, making them vulnerable to agents that disrupt mitochondrial function.

A derivative of guaiazulene, 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone (TAT), has been identified as a potent inhibitor of cancer cell proliferation.[3] Its mechanism of action involves the direct inhibition of the mitochondrial electron transport chain. Specifically, TAT targets Complex II (Succinate Dehydrogenase), a critical enzyme in both the Krebs cycle and oxidative phosphorylation. By inhibiting Complex II, TAT disrupts the flow of electrons, which in turn significantly reduces the cell's ability to produce ATP through oxidative phosphorylation. This leads to severe energy deprivation within the cancer cells, triggering apoptosis (programmed cell death).[3] This discovery positions guaiazulene derivatives as a promising class of compounds for developing novel anticancer agents that selectively target mitochondrial bioenergetics.[3]

G cluster_mito Mitochondrial Electron Transport Chain TAT TAT (Guaiazulene Derivative) C2 Complex II TAT->C2 Inhibits C1 Complex I Q CoQ C1->Q C2->Q C3 Complex III CytC Cyt c C3->CytC C4 Complex IV OXPHOS Oxidative Phosphorylation C4->OXPHOS Drives Q->C3 CytC->C4 ATP ATP Production OXPHOS->ATP Apoptosis Apoptosis (Cell Death) ATP->Apoptosis Reduction Leads to

Mechanism of action for the guaiazulene derivative TAT.

Quantitative Electrochemical Data

The redox potentials of azulene derivatives are highly sensitive to substitution patterns, solvent, and the supporting electrolyte used. The data below is a summary of observed behaviors from various studies. Direct comparison of potential values should be made with caution unless experimental conditions are identical.

Derivative ClassE_ox (V vs. ref)E_red (V vs. ref)MethodConditionsKey Observations & Reference
N,N-di(6-azulenyl)-p-toluidineMultiple reversible wavesReversible waveCVCH₂Cl₂ / 0.1 M TBAPExhibits amphoteric redox behavior with both facile oxidation from the amine and reduction stabilized by the 6-azulenyl groups.[4]
Di(6-azulenyl)benzenesN/ATwo-step reductionCVN/AShows a two-step reduction wave, indicating the formation of a stable dianion under electrochemical reduction.[5]
2-(azulen-1-yldiazenyl)-5-phenyl-1,3,4-thiadiazole Polymer~0.9 V (peak)ReversibleCVAcetonitrile / 0.1 M TPAPForms a stable polymer film on the electrode surface. The film itself shows reversible redox peaks.[6]
GuaiazuleneN/AN/AN/AN/AThe parent compound is known to electropolymerize during anodic oxidation.[6]

Experimental Protocols

Protocol 1: General Procedure for Cyclic Voltammetry (CV) of an Azulene Derivative

This protocol outlines the determination of redox potentials for a soluble azulene derivative using a standard three-electrode setup.

Objective: To measure the oxidation and reduction potentials of an azulene compound.

Materials:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Ag/AgCl (or other suitable reference)

  • Counter Electrode: Platinum wire

  • Potentiostat

  • Electrochemical cell

  • Solvent: Anhydrous acetonitrile or dichloromethane

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Analyte: Azulene derivative (~1 mM solution)

  • Internal Standard: Ferrocene

  • Inert Gas: High-purity nitrogen or argon

Procedure:

  • Electrode Preparation: Polish the GCE with alumina slurry, rinse thoroughly with deionized water and the chosen solvent, and dry completely.

  • Solution Preparation: Prepare a ~1 mM solution of the azulene derivative in the solvent containing 0.1 M TBAPF₆.

  • Deoxygenation: Transfer the solution to the electrochemical cell and purge with inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

  • Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any impurity peaks.

  • Analyte Scan: Record the CV of the analyte solution. Scan from an initial potential where no reaction occurs towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction. Typical scan rates are 50-200 mV/s.[4]

  • Internal Standard Calibration: Add a small amount of ferrocene to the solution and record a new CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and can be used to reference the measured potentials of the analyte.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for reversible processes by averaging the anodic (Epa) and cathodic (Epc) peak potentials. For irreversible processes, note the peak potential (Ep).

G A Prepare Analyte Solution (Azulene + Electrolyte) B Deoxygenate with N₂/Ar A->B C Assemble 3-Electrode Cell B->C D Run Background CV Scan (Electrolyte Only) C->D E Run Analyte CV Scan D->E F Add Ferrocene Standard E->F G Run Calibration CV Scan F->G H Analyze Data (Determine Redox Potentials) G->H

Experimental workflow for Cyclic Voltammetry.
Protocol 2: Anodic Stripping Voltammetry (ASV) for Heavy Metal Detection

This protocol describes the use of an azulene-modified electrode (prepared as described in Application Note 1) for the quantification of heavy metals in an aqueous sample.

Objective: To measure the concentration of a target heavy metal (e.g., Pb²⁺, Cd²⁺) in a water sample.

Materials:

  • Azulene-Modified Electrode (AME) as the working electrode

  • Reference and Counter electrodes

  • Potentiostat

  • Aqueous Buffer: e.g., 0.1 M Acetate buffer (pH ~4.5-5.5)

  • Target metal standard solutions for calibration

  • Water sample for analysis

Procedure:

  • Cell Setup: Place the AME, reference, and counter electrodes in a cell containing the water sample (or standard solution) mixed with the aqueous buffer.

  • Pre-concentration (Deposition) Step:

    • Apply a constant, negative potential (e.g., -1.0 V to -1.4 V) to the AME for a fixed duration (e.g., 120-300 seconds).[1]

    • Stir the solution continuously during this step to maximize mass transport of metal ions to the electrode surface.

  • Equilibration Step:

    • Stop stirring and allow the solution to become quiescent for a short period (e.g., 15-30 seconds). This ensures a stable baseline before the stripping scan.

  • Stripping Step:

    • Scan the potential from the negative deposition potential towards a more positive potential (e.g., up to +0.2 V).[1]

    • A technique like Square Wave Voltammetry (SWV) or Linear Sweep Voltammetry (LSV) is typically used for this step to enhance sensitivity.

    • As the potential sweeps through the characteristic oxidation potential of the target metal, the deposited metal is stripped from the surface, generating a sharp current peak.

  • Quantification:

    • Record the peak current. The magnitude of this current is directly proportional to the concentration of the metal in the sample.

    • Create a calibration curve by running the ASV procedure on a series of standard solutions of known concentrations.

    • Determine the concentration of the unknown sample by interpolating its peak current on the calibration curve.

  • Cleaning Step (Optional): After each measurement, hold the electrode at a positive potential (e.g., +0.3 V) for 30-60 seconds to ensure all metals are stripped off before the next analysis.[1]

References

Application Notes and Protocols for 6-(Propan-2-yl)azulene in Optoelectronics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are gaining significant attention in the field of optoelectronics due to their unique photophysical properties. Unlike its isomer naphthalene, azulene exhibits a narrow HOMO-LUMO energy gap, a substantial dipole moment, and an unusual S2→S0 fluorescence that violates Kasha's rule.[1][2][3][4] These characteristics make azulene-based materials promising candidates for applications in nonlinear optics, organic field-effect transistors (OFETs), and solar cells.[1][2][5] This document provides detailed application notes and experimental protocols for the investigation of 6-(Propan-2-yl)azulene, a specific derivative, for its potential use in optoelectronic devices. The isopropyl group at the 6-position can enhance solubility and influence the electronic properties of the azulene core.[1]

Photophysical Properties

The photophysical properties of this compound are critical for its application in optoelectronic devices. A summary of available and expected quantitative data is presented below.

Table 1: Photophysical Properties of this compound and Related Compounds

PropertyThis compoundParent AzuleneNotes
Molecular Formula C₁₃H₁₄C₁₀H₈The isopropyl group adds C₃H₆.
Molecular Weight 170.25 g/mol 128.17 g/mol
UV-Vis Absorption (λmax) ~243, 260, 320, 334, 397 nm (in CH₂Cl₂)[6]Multiple bands in UV and visible regions.The S₀→S₁ transition is weak and appears in the visible range, giving azulene its characteristic blue color.[1][2] The S₀→S₂ transition is strong.[1][2]
Molar Absorptivity (ε) Varies for each absorption band.High for S₀→S₂ transition.High extinction coefficients are desirable for light-harvesting applications.
Emission Maximum (λem) Expected from S₂ state.~370-400 nm (S₂→S₀)Azulenes are known for their anomalous fluorescence from the second excited singlet state (S₂).[1][2]
Fluorescence Quantum Yield (Φf) To be determined.Generally low.The efficiency of the conversion of absorbed photons to emitted photons.[7][8]
Fluorescence Lifetime (τf) To be determined.Typically in the nanosecond range.[9]The average time the molecule spends in the excited state before returning to the ground state.
Dipole Moment ~1.1 D (estimated)[1]~1.08 D[1]The significant dipole moment is a key feature of azulenes.[1][3][4]

Experimental Protocols

Detailed methodologies for the synthesis and photophysical characterization of this compound are provided below.

Protocol 1: Synthesis of this compound

This protocol is based on a generalized method for the synthesis of azulene derivatives.[1]

Materials:

  • Azulene

  • Isopropyl bromide or 2-bromopropane

  • Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve azulene in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ to the stirred solution under a nitrogen atmosphere.

  • Alkylation: Add isopropyl bromide dropwise from the dropping funnel to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a blue oil or solid.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Azulene Azulene Reaction Friedel-Crafts Alkylation (0°C to RT, 4-6h) Azulene->Reaction Reagents Isopropyl Bromide, AlCl3, DCM Reagents->Reaction Quenching Quenching (Sat. NaHCO3) Reaction->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Photophysical Characterization

A. UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the wavelengths of maximum absorption (λmax).

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the λmax.[2][10]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Fill a second quartz cuvette with the sample solution.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm).[11]

  • Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length, and c is the concentration.[10]

B. Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum.

Materials:

  • This compound solution (from UV-Vis measurement)

  • Fluorescence spectrometer

Procedure:

  • Instrument Setup: Turn on the fluorescence spectrometer and allow the lamp to warm up.

  • Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum, typically corresponding to the S₀→S₂ transition for azulenes.

  • Data Acquisition: Record the emission spectrum over a range of wavelengths longer than the excitation wavelength.

  • Analysis: Identify the wavelength of maximum emission (λem).

C. Photoluminescence Quantum Yield (PLQY) Measurement (Absolute Method)

This protocol details the determination of the fluorescence quantum yield using an integrating sphere.[7]

Materials:

  • This compound solution

  • Integrating sphere coupled to a spectrometer

  • Monochromatic light source (e.g., laser)

Procedure:

  • System Calibration: Calibrate the spectrometer and integrating sphere system.

  • Reference Measurement: Place a cuvette with the pure solvent in the integrating sphere and measure the spectrum of the excitation source.

  • Sample Measurement: Place the cuvette with the sample solution in the integrating sphere and irradiate with the monochromatic light source at a wavelength where the sample absorbs.[7]

  • Data Acquisition: Collect the emission spectrum of the sample.

  • Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.[7][8] This is typically done by integrating the area under the emission peak and the area of the absorbed light from the excitation source spectrum.

D. Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This protocol is for measuring the fluorescence lifetime.[12][13]

Materials:

  • This compound solution

  • Pulsed light source (e.g., picosecond laser diode)

  • TCSPC system with a fast photodetector

Procedure:

  • Sample Excitation: Excite the sample with short pulses of light at an appropriate wavelength.

  • Photon Detection: Detect the emitted single photons using a high-speed detector.

  • Time Correlation: Measure the time delay between the excitation pulse and the detection of the emitted photon.

  • Data Analysis: Build a histogram of the arrival times of the photons. Fit the decay curve with an exponential function to determine the fluorescence lifetime (τf).[9]

DOT Diagram: Photophysical Characterization Workflow

Photophysical_Characterization cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_data Data Analysis Sample This compound Solution UV_Vis UV-Visible Absorption Sample->UV_Vis Fluorescence Fluorescence Emission Sample->Fluorescence PLQY PLQY Measurement (Integrating Sphere) Sample->PLQY TRFS Time-Resolved Fluorescence (TCSPC) Sample->TRFS Lambda_max λmax, ε UV_Vis->Lambda_max Lambda_em λem Fluorescence->Lambda_em Quantum_Yield Φf PLQY->Quantum_Yield Lifetime τf TRFS->Lifetime

Caption: Workflow for photophysical characterization.

Application in Optoelectronics: A Logical Pathway

The unique photophysical properties of this compound suggest its potential in various optoelectronic applications. The following diagram illustrates the logical relationship between its properties and potential device applications.

DOT Diagram: Application Pathway

Application_Pathway cluster_properties Photophysical Properties cluster_applications Optoelectronic Applications HOMO_LUMO Narrow HOMO-LUMO Gap Solar_Cell Organic Solar Cells HOMO_LUMO->Solar_Cell Enhanced light absorption Dipole Large Dipole Moment NLO Nonlinear Optics Dipole->NLO Second-order effects OFET Organic Field-Effect Transistors Dipole->OFET Charge transport modulation Fluorescence S2 Fluorescence OLED Organic Light-Emitting Diodes Fluorescence->OLED Potential for deep-blue emission

Caption: Properties of this compound and their relation to optoelectronic applications.

Conclusion

This compound is a promising organic semiconductor for optoelectronic applications, leveraging the inherent advantageous properties of the azulene core. The provided protocols offer a framework for its synthesis and detailed photophysical characterization. Further research into device fabrication and performance evaluation is warranted to fully explore the potential of this and other azulene derivatives in next-generation electronic and photonic technologies.

References

Application Notes and Protocols for the Derivatization of 6-(Propan-2-yl)azulene and Subsequent Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies for the chemical modification of 6-(Propan-2-yl)azulene, also known as guaiazulene, and protocols for evaluating the biological activities of the resulting derivatives. The focus is on anti-inflammatory, cytotoxic, and receptor agonist activities.

Introduction to this compound Derivatization

This compound (guaiazulene) is a bicyclic aromatic hydrocarbon with a history of use in cosmetic and pharmaceutical applications due to its anti-inflammatory and soothing properties. Its unique electronic structure, characterized by a fused five- and seven-membered ring system, makes it an attractive scaffold for medicinal chemistry. Derivatization of the guaiazulene core can lead to compounds with a wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory effects.[1] This document outlines protocols for the synthesis of several classes of guaiazulene derivatives and their subsequent evaluation in relevant biological assays.

Synthesis of this compound Derivatives

The following section details the experimental protocols for the synthesis of various this compound derivatives.

Bromination of this compound

This protocol describes the one-step synthesis of brominated guaiazulene derivatives. The reaction conditions can be varied to yield different products.

Experimental Protocol:

Condition 1: Bromination in Aqueous Tetrahydrofuran (THF)

  • Prepare a solution of this compound (1.20 g, 6.05 mmol) in 230 mL of 80% aqueous THF.

  • Cool the stirred solution to -5 °C in an ice-salt bath.

  • This reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting material and the formation of products.

Condition 2: Bromination in Hexane with Triethylamine

  • Dissolve this compound (0.12 g, 0.60 mmol) in 10 mL of hexane and cool to -20 °C.

  • Add triethylamine (0.10 mL) to the solution.

  • Slowly add a solution of bromine (0.08 mL) in 2 mL of hexane dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with an equal volume of water.

  • Separate the organic layer and wash with water (3 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Condition 3: Bromination in Methanol with Triethylamine at Elevated Temperature

  • Dissolve this compound (0.36 g, 1.80 mmol) in 30 mL of methanol and heat to 70 °C.

  • Add triethylamine (0.30 mL).

  • Add a solution of bromine (0.24 mL) in 6 mL of THF dropwise.

  • Monitor the reaction by TLC.

  • After the reaction is complete, quench with an equal volume of ethyl acetate.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove salts.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Synthesis of Sodium 7-Isopropyl-1,4-dimethylazulene-3-sulfonate (Guaiazulene Sulfonate)

This protocol describes the sulfonation of guaiazulene. Sodium guaiazulene sulfonate is known for its anti-inflammatory and anti-ulcer properties.[2]

Experimental Protocol:

  • In a three-necked flask, prepare a solution of 1,2-dichloroethane (300 mL) and dioxane (88 g).

  • Cool the solution to below 0 °C.

  • Bubble sulfur trioxide gas (generated by heating fuming sulfuric acid) through the solution until a weight gain of 80 g is achieved, while maintaining the temperature below 0 °C.

  • Continue stirring until no more sulfur trioxide fumes are observed. This creates the sulfonating agent.

  • In a separate reactor, dissolve this compound in 1,2-dichloroethane.

  • Slowly add the prepared sulfonating agent dropwise to the guaiazulene solution.

  • After the addition is complete, raise the temperature to 20 °C and stir for 30 minutes.

  • Pour the reaction mixture over 1000 g of crushed ice and allow it to melt.

  • Separate the aqueous layer and adjust the pH to 8 with sodium carbonate.

  • Wash the aqueous layer with an organic solvent to remove unreacted starting material.

  • The aqueous solution containing the sodium guaiazulene sulfonate can be purified by recrystallization.[3]

Synthesis of Guaiazulene-Based Chalcones

Chalcones are precursors to flavonoids and are known for their diverse biological activities. This protocol describes a Claisen-Schmidt condensation to synthesize guaiazulene-based chalcones.[4]

Experimental Protocol:

  • Dissolve the appropriate 1-azulenecarbaldehyde (10 mmol) in 10 mL of ethanol.

  • To the stirred solution, add the corresponding aromatic methyl ketone (10 mmol) and solid potassium hydroxide (10 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and wash the solid product with cold ethanol.

  • The filtrate can be concentrated to yield more product, which can be purified by column chromatography.[4]

Biological Assays

This section provides detailed protocols for evaluating the biological activity of the synthesized this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on cell viability.

Experimental Protocol:

  • Seed cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 5 × 10⁴ cells/mL in 200 μL of RPMI-1640 medium supplemented with 10% FBS.

  • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Add 2 μL of various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for an additional 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-Inflammatory Assay (Zebrafish Neutrophil Migration Assay)

This in vivo assay assesses the anti-inflammatory potential of the compounds by observing the migration of neutrophils to a site of injury in zebrafish larvae.[5][6]

Experimental Protocol:

  • Use transgenic zebrafish larvae (e.g., Tg(mpx:GFP)i114) at 3 days post-fertilization (dpf), where neutrophils express a fluorescent protein.

  • Anesthetize the larvae using tricaine.

  • Induce an inflammatory response by transecting the tail fin with a sterile scalpel.[6]

  • Immediately after injury, transfer the larvae to a 96-well plate containing embryo medium with various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Incubate the larvae for a defined period (e.g., 4-6 hours) at 28.5 °C.

  • After incubation, anesthetize the larvae again and mount them on a microscope slide.

  • Image the tail fin region using a fluorescence microscope.

  • Quantify the number of neutrophils that have migrated to the wound site in each larva.

  • A reduction in the number of migrated neutrophils compared to the vehicle control indicates anti-inflammatory activity.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist Assay (TR-FRET)

This assay determines if the synthesized compounds can act as agonists for the PPARγ nuclear receptor. A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay is used.[1][7]

Experimental Protocol:

  • The assay is based on the displacement of a fluorescent ligand (tracer) from the PPARγ ligand-binding domain (LBD).

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the Fluormone™ Pan-PPAR Green tracer to the wells.

  • Add a pre-mixed solution of the GST-tagged PPARγ-LBD and a terbium-labeled anti-GST antibody.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite the terbium donor at ~340 nm and measure the emission at 495 nm (terbium) and 520 nm (FRET signal from the tracer).

  • Calculate the 520/495 nm emission ratio. A decrease in the FRET ratio indicates displacement of the tracer by the test compound, suggesting it binds to the PPARγ-LBD.

  • To determine agonist activity, a coactivator recruitment assay is performed. In this format, the binding of an agonist promotes the interaction of PPARγ with a coactivator peptide. An increase in the FRET signal upon addition of the test compound indicates agonist activity.[8][9]

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound Derivatives against K562 Cells

CompoundIC₅₀ (µM)
Derivative A5.21
Derivative B5.14
Doxorubicin (Positive Control)0.8

Data is hypothetical and for illustrative purposes.

Table 2: Anti-Inflammatory Activity of a Guaiazulene-Based Chalcone in the Zebrafish Model

CompoundConcentrationNeutrophil Count (mean ± SD)Inhibition Rate (%)
Vehicle Control-100 ± 100
Guaiazulene-Chalcone10 µM65 ± 835
Indomethacin (Positive Control)10 µM73 ± 727

Data is hypothetical and based on reported inhibitory rates.[1]

Table 3: PPARγ Agonist Activity of a Guaiazulene-Based Flavonoid

CompoundConcentration (µM)PPARγ Activation (% of Rosiglitazone)
Guaiazulene-Flavonoid2085
Rosiglitazone (Positive Control)1100

Data is hypothetical and for illustrative purposes.

Signaling Pathways and Visualization

Derivatives of this compound have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

Inhibition of the TNF-α/NF-κB Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that activates the NF-κB signaling pathway, leading to the transcription of genes involved in inflammation and cell survival. Some azulene derivatives have been shown to inhibit this pathway.

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammation Inflammatory Gene Expression NFkB_active->Inflammation Azulene Azulene Derivative Azulene->IKK Inhibits G Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K p38 p38 MAPK Receptor->p38 Akt Akt PI3K->Akt Activates TranscriptionFactors Transcription Factors (e.g., AP-1) Akt->TranscriptionFactors Activates p38->TranscriptionFactors Activates Inflammation Pro-inflammatory Cytokine Production TranscriptionFactors->Inflammation Azulene Azulene Derivative Azulene->PI3K Inhibits Azulene->p38 Inhibits G Start This compound Synthesis Chemical Derivatization (e.g., Bromination, Sulfonation, Condensation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Derivatives Library of Azulene Derivatives Purification->Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Zebrafish) Derivatives->AntiInflammatory ReceptorAssay Receptor Agonist Assay (PPARγ TR-FRET) Derivatives->ReceptorAssay DataAnalysis Data Analysis & Hit Identification Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis ReceptorAssay->DataAnalysis LeadCompound Lead Compound DataAnalysis->LeadCompound

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Propan-2-yl)azulene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(Propan-2-yl)azulene synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in Friedel-Crafts Alkylation/Acylation

  • Question: My Friedel-Crafts reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Friedel-Crafts synthesis of this compound can stem from several factors. A primary issue is the formation of isomeric byproducts, particularly 1-isopropylazulene. Theoretical studies indicate that position 1 of the azulene ring is the most reactive site for electrophilic aromatic substitution under kinetic control[1][2].

    Potential Causes and Solutions:

    • Isomer Formation: The electrophilic attack in Friedel-Crafts reactions on azulene can occur at positions 1, 2, 4, and 6. To favor the thermodynamically more stable 6-substituted product, consider optimizing reaction conditions.

    • Reaction Temperature: Running the reaction at a slightly elevated temperature for a longer duration may favor the formation of the more stable 6-isomer. However, excessively high temperatures can lead to decomposition. A systematic temperature screen is recommended.

    • Choice of Lewis Acid: The strength and steric bulk of the Lewis acid catalyst can influence regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to find the optimal balance for your specific substrate and reaction conditions.

    • Carbocation Rearrangement: In Friedel-Crafts alkylation, the isopropyl carbocation can rearrange, leading to undesired byproducts[3][4]. Using a milder alkylating agent or an acylation-reduction sequence can mitigate this.

    • Acylation Followed by Reduction: A common strategy to avoid issues with direct alkylation is to perform a Friedel-Crafts acylation followed by a reduction step. This two-step process often provides better regioselectivity and yield[5].

Issue 2: Poor Regioselectivity and Formation of Multiple Products

  • Question: I am observing the formation of multiple isomers in my reaction mixture, making the purification of this compound difficult. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity is a known challenge in azulene chemistry due to the multiple reactive sites on the azulene core.

    Strategies to Enhance Regioselectivity:

    • Suzuki-Miyaura Coupling: This method offers excellent regioselectivity. By starting with a 6-haloazulene and coupling it with an isopropylboronic acid derivative, the isopropyl group can be introduced specifically at the 6-position. This approach has been reported to achieve yields of up to 75%[5].

    • Directed Ortho-Metalation (DoM): If a suitable directing group is present on the azulene scaffold, DoM can be a powerful tool for regioselective functionalization.

    • Starting Material Selection: Utilizing a pre-functionalized azulene precursor that already has a substituent at a specific position can block that site and direct the incoming isopropyl group to the desired 6-position.

Issue 3: Difficulty in Product Purification

  • Question: The purification of this compound from the reaction mixture is proving to be challenging. What are the recommended purification techniques?

  • Answer: The deep blue color of azulenes can sometimes make visualization on TLC plates difficult, and the separation of isomers can be challenging.

    Purification Tips:

    • Column Chromatography: This is the most common method for purifying azulene derivatives. A silica gel column with a non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically effective[5]. Careful selection of the solvent system is crucial for separating isomers.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

    • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Friedel-Crafts Alkylation/Acylation: This involves the reaction of azulene with an isopropyl halide or acyl halide in the presence of a Lewis acid catalyst[3][5]. While direct, it can suffer from poor regioselectivity.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between a 6-haloazulene and an isopropylboronic acid derivative offers high regioselectivity[5].

  • Functionalization of Pre-existing Azulenes: Starting with a commercially available or synthesized azulene derivative, such as guaiazulene, and modifying the existing substituents.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions.

  • Friedel-Crafts Acylation-Reduction: Reported yields are in the range of 45-60%[5].

  • Suzuki-Miyaura Coupling: This method can provide yields of up to 75%[5].

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the reaction. Due to the intense color of azulene and its derivatives, the spots are often visible without the need for a UV lamp. Staining with agents like potassium permanganate can also be used. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed to track the consumption of starting materials and the formation of the product and byproducts.

Q4: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?

A4: Yes, several reagents used in these syntheses require careful handling.

  • Lewis Acids (e.g., AlCl₃, FeCl₃): These are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organometallic Reagents (used in Suzuki-Miyaura coupling): These can be pyrophoric and/or moisture-sensitive. Reactions involving these reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Many organic solvents used are flammable and/or toxic. Always work in a well-ventilated area, preferably a fume hood.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodTypical ReagentsReported YieldAdvantagesDisadvantages
Friedel-Crafts Acylation-Reduction Azulene, Acyl Chloride, Lewis Acid, Reducing Agent (e.g., LiAlH₄)45-60%[5]Readily available starting materials.Two-step process, potential for side reactions.
Suzuki-Miyaura Coupling 6-Haloazulene, Isopropylboronic Acid, Palladium Catalyst, BaseUp to 75%[5]High regioselectivity, milder reaction conditions.Requires synthesis of a 6-haloazulene precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Reduction

Step 1: Friedel-Crafts Acylation

  • In a round-bottom flask under an inert atmosphere, dissolve azulene in a suitable dry solvent (e.g., toluene).

  • Add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while stirring and maintaining the temperature at 0 °C.

  • Slowly add acetyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully pouring it over ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude acetylazulene intermediate by column chromatography on silica gel.

Step 2: Reduction of the Acetyl Group

  • In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride) in a dry ether solvent (e.g., THF).

  • Cool the suspension to 0 °C and slowly add a solution of the purified acetylazulene in the same solvent.

  • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting mixture and extract the filtrate with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate to yield the crude this compound.

  • Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient)[5].

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

  • To a reaction vessel, add 6-bromoazulene, isopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow cluster_fc Friedel-Crafts Acylation-Reduction cluster_sm Suzuki-Miyaura Coupling fc_start Azulene fc_acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) fc_start->fc_acylation fc_intermediate 6-Acetylazulene fc_acylation->fc_intermediate fc_reduction Reduction (LiAlH4) fc_intermediate->fc_reduction fc_product This compound fc_reduction->fc_product sm_start 6-Bromoazulene sm_coupling Suzuki-Miyaura Coupling (Isopropylboronic Acid, Pd catalyst) sm_start->sm_coupling sm_product This compound sm_coupling->sm_product

Caption: Synthetic routes to this compound.

troubleshooting_yield start Low Yield Observed q1 Check for Isomer Formation (e.g., by NMR or GC-MS) start->q1 a1_yes Optimize Reaction Conditions: - Adjust Temperature - Screen Lewis Acids - Consider Acylation-Reduction q1->a1_yes Isomers Present a1_no Investigate Other Factors q1->a1_no No/Minor Isomers q2 Reaction Conditions Optimal? a1_no->q2 a2_yes Consider Alternative Synthetic Route (e.g., Suzuki-Miyaura Coupling) q2->a2_yes Yes a2_no Systematically Vary: - Reaction Time - Stoichiometry - Solvent q2->a2_no No

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Alkylation of Azulene with Isopropanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of azulene with isopropanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring during the alkylation of azulene with isopropanol?

The primary reaction is a Friedel-Crafts alkylation, which is an electrophilic aromatic substitution. In the presence of an acid catalyst, isopropanol is dehydrated to form propylene, which then generates a secondary carbocation (isopropyl cation). This electrophile is then attacked by the electron-rich azulene ring, leading to the formation of isopropylazulene. The reaction preferentially occurs at the 1- and 3-positions of the azulene nucleus due to the higher electron density at these positions.

Q2: What are the most common side reactions to expect?

The most common side reactions include:

  • Polyalkylation: The initial product, mono-isopropylazulene, is more reactive than azulene itself and can undergo further alkylation to yield di-, tri-, and even tetra-isopropylazulenes.

  • Isomerization: Isopropyl groups on the azulene ring can potentially migrate to different positions under the reaction conditions, leading to a mixture of isomers. Additionally, under harsh conditions, the azulene core itself can isomerize to the more stable naphthalene.

  • Propylene Oligomerization: The propylene generated from isopropanol dehydration can polymerize to form dimers, trimers, and higher oligomers. These oligomers can then alkylate azulene, leading to products with larger alkyl chains.

  • Formation of Diisopropyl Ether: Two molecules of isopropanol can dehydrate to form diisopropyl ether, which can act as a solvent but also potentially interfere with the reaction.

Q3: How can I control the extent of polyalkylation?

To minimize polyalkylation and favor the formation of mono-isopropylazulene, you can:

  • Use a molar excess of azulene relative to isopropanol. This increases the probability that the electrophile will react with an un-substituted azulene molecule.

  • Control the reaction time and temperature. Shorter reaction times and lower temperatures generally reduce the extent of subsequent alkylations.

  • Choose a less active catalyst. A milder Lewis acid or a solid acid catalyst with controlled acidity can help to prevent over-alkylation.

Q4: What is the expected regioselectivity of the initial alkylation?

Theoretical studies indicate that the kinetically controlled product of electrophilic substitution on azulene is substitution at the 1-position.[1][2] The thermodynamically more stable product is the 2-substituted azulene.[1][2] Therefore, under milder conditions and shorter reaction times, 1-isopropylazulene is expected to be the major mono-alkylation product. Higher temperatures and longer reaction times may lead to the formation of the 2-isopropylazulene isomer through rearrangement.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of azulene 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure reagents (e.g., wet isopropanol).1. Use a fresh, anhydrous catalyst. Increase the catalyst loading incrementally. 2. Gradually increase the reaction temperature, monitoring for the onset of side reactions. 3. Ensure all reagents and solvents are anhydrous. Dry isopropanol over molecular sieves if necessary.
Formation of a complex mixture of polyalkylated products 1. High ratio of isopropanol to azulene. 2. High reaction temperature or prolonged reaction time. 3. Highly active catalyst.1. Use a molar excess of azulene (e.g., 2:1 or 3:1 ratio of azulene to isopropanol). 2. Reduce the reaction temperature and monitor the reaction progress by TLC or GC to stop it after the desired level of mono-alkylation is achieved. 3. Switch to a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a solid acid catalyst.
Presence of significant amounts of high molecular weight byproducts 1. Oligomerization of propylene followed by alkylation of azulene. 2. High catalyst concentration or temperature.1. Lower the reaction temperature to disfavor propylene oligomerization. 2. Reduce the catalyst concentration.
Isomerization of the desired product 1. High reaction temperature or long reaction time. 2. Strong acid catalyst.1. Employ milder reaction conditions. 2. Use a less acidic catalyst to minimize rearrangements. Consider quenching the reaction as soon as the desired product is formed.
Formation of a dark, tarry substance 1. Decomposition of azulene or products under harsh conditions. 2. Polymerization of azulene or propylene.1. Lower the reaction temperature and use a less concentrated acid catalyst. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Data Presentation

Table 1: Expected Product Distribution in the Alkylation of Azulene with Isopropanol (Illustrative)

ProductTypical Yield Range (%)Key Identifying Features (Illustrative)
1-Isopropylazulene40 - 60Major mono-alkylated product under kinetic control.
2-Isopropylazulene5 - 15Increases with temperature and reaction time (thermodynamic product).
1,3-Diisopropylazulene10 - 25Major di-alkylated product.
Other Diisopropylazulene Isomers5 - 10Mixture of other isomers (e.g., 1,2-, 1,5-, 1,7-).
Triisopropylazulenes< 5Forms under forcing conditions.
High Molecular Weight AdductsVariableDependent on the extent of propylene oligomerization.

Note: These are illustrative yield ranges and can vary significantly based on the specific reaction conditions.

Experimental Protocols

Illustrative Protocol for Friedel-Crafts Alkylation of Azulene with Isopropanol

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add azulene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or hexane).

    • Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition:

    • Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) to the stirred solution.

  • Addition of Alkylating Agent:

    • Add a solution of isopropanol (1.0 - 1.2 eq) in the same solvent dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and minimize polyalkylation.

  • Workup:

    • Once the desired conversion is achieved, quench the reaction by slowly pouring the mixture into ice-cold water or a dilute acid solution (e.g., 1 M HCl).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or alumina, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the different alkylated products and isomers.

  • Characterization:

    • Characterize the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm their structures.

Mandatory Visualizations

Reaction_Pathway Main and Side Reaction Pathways Azulene Azulene Mono_IP_Azulene 1-Isopropylazulene (Kinetic Product) Azulene->Mono_IP_Azulene Alkylation OligomerAdducts Azulene-Oligomer Adducts Azulene->OligomerAdducts Alkylation Isopropanol Isopropanol Propylene Propylene Isopropanol->Propylene Dehydration (H⁺) DiisopropylEther Diisopropyl Ether Isopropanol->DiisopropylEther Dehydration (H⁺) IsopropylCation Isopropyl Cation Propylene->IsopropylCation Protonation (H⁺) PropyleneOligomers Propylene Oligomers Propylene->PropyleneOligomers Oligomerization IsopropylCation->Mono_IP_Azulene Alkylation Di_IP_Azulene Di-isopropylazulenes IsopropylCation->Di_IP_Azulene Polyalkylation Tri_IP_Azulene Tri-isopropylazulenes IsopropylCation->Tri_IP_Azulene Polyalkylation Mono_IP_Azulene_2 2-Isopropylazulene (Thermodynamic Product) Mono_IP_Azulene->Mono_IP_Azulene_2 Isomerization Mono_IP_Azulene->Di_IP_Azulene Polyalkylation Di_IP_Azulene->Tri_IP_Azulene Polyalkylation PropyleneOligomers->OligomerAdducts Alkylation

Caption: Reaction scheme illustrating the main alkylation pathway and key side reactions.

Troubleshooting_Workflow Troubleshooting Logic for Poor Yield Start Low Yield of Desired Product Check_Conversion Check Azulene Conversion (TLC/GC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Cause_Low_Conv Inactive Catalyst? Low Temperature? Wet Reagents? Low_Conversion->Cause_Low_Conv Cause_High_Conv Polyalkylation? Isomerization? Decomposition? High_Conversion->Cause_High_Conv Solution_Low_Conv Increase Catalyst Activity/Amount Increase Temperature Use Anhydrous Reagents Cause_Low_Conv->Solution_Low_Conv End Optimize Conditions Solution_Low_Conv->End Solution_High_Conv Decrease Reactant Ratio Decrease Temperature/Time Use Milder Catalyst Cause_High_Conv->Solution_High_Conv Solution_High_Conv->End

Caption: A logical workflow for troubleshooting experiments with low product yields.

References

Technical Support Center: Degradation of 6-(Propan-2-yl)azulene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 6-(Propan-2-yl)azulene (guaiazulene) under exposure to air and light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound under air and light?

A1: The degradation of this compound, also known as guaiazulene, under air and light is primarily a photo-oxidative process.[1] The presence of oxygen significantly enhances the photodegradation.[2][3][4] The process is believed to involve the formation of reactive oxygen species (ROS), which then react with the guaiazulene molecule.[5] This leads to a complex mixture of degradation products, including oligomeric and polyoxygenated compounds.[2][3]

Q2: What are the main degradation products observed?

A2: The photodegradation of guaiazulene results in a variety of products. The main products are reported to be oligomeric polyoxygenated compounds.[2][3] In addition, minor volatile compounds are also formed.[2][3] Studies on the related compound chamazulene have identified dimers, quinones, and benzenoid compounds as degradation products, suggesting that similar products may form from guaiazulene.[1][6] The formation of a dimer, 3,3'-biguaiazulene, has been associated with the color change of the solution from blue to green.[6]

Q3: How does the appearance of a this compound solution change during degradation?

A3: During photodegradation, a solution of this compound in solvents like methanol exhibits distinct color changes. The initial deep blue color of the solution first turns to green and, upon further exposure to light, eventually becomes yellow.[3] These color changes are indicative of modifications to the azulene chromophore.[1][3]

Q4: What is the role of oxygen in the degradation process?

A4: Oxygen plays a crucial role in the photodegradation of this compound.[2][3] The degradation process is significantly accelerated in the presence of oxygen, indicating a photo-oxidative mechanism.[1][7] While guaiazulene can generate singlet oxygen, its quantum yield is lower than that of a standard like Rose Bengal.[2][3] Photoirradiation can lead to the formation of reactive oxygen species, which in turn can induce lipid peroxidation in the presence of lipids.[5]

Q5: Which analytical techniques are best suited for studying this degradation?

A5: Due to the complexity of the degradation process and the diverse nature of the photoproducts, a multi-technique approach is recommended.[3] High-Performance Liquid Chromatography with UV detection (HPLC/UV) is suitable for monitoring the disappearance of the parent compound.[2][3][8] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile degradation products.[2][3][8] For the characterization of the main, less volatile, and oligomeric products, Liquid Chromatography combined with Mass Spectrometry (LC-MS), particularly with atmospheric pressure chemical ionization (APCI-MS) or electrospray ionization (ESI-MS), is highly effective.[2][3][4]

Troubleshooting Guide

Q1: My this compound solution is degrading faster than expected. What are the possible causes and solutions?

A1: Rapid degradation can be attributed to several factors:

  • High Oxygen Content: Ensure solutions are de-gassed if you wish to slow the degradation. Working under an inert atmosphere (e.g., nitrogen or argon) can minimize photo-oxidation.[1]

  • Solvent Effects: The degradation rate can be solvent-dependent. Studies have shown that degradation is highest in acetonitrile.[4] Consider using a less polar solvent if appropriate for your experiment.

  • High Light Intensity: Reduce the intensity of the light source or use filters to limit exposure to specific wavelengths.

  • Concentration Effects: The photodegradation rate of guaiazulene can be concentration-dependent.[3] At higher concentrations, a filtering effect may slow down the degradation of the internal solution, while at very low concentrations, the kinetics might differ. It is crucial to maintain a consistent concentration for comparable results.[3]

Q2: I am having difficulty identifying the degradation products. What are some common challenges and how can I overcome them?

A2: The primary challenge is the formation of a complex mixture of products with varying polarities and volatilities.

  • Use of Multiple Analytical Techniques: A single technique is often insufficient. Combine HPLC/UV, GC-MS, and LC-MS/MS to get a comprehensive profile of the degradation products.[2][3]

  • Tandem Mass Spectrometry (MS/MS): For the non-volatile, oligomeric products, LC-MS/MS is invaluable for structural elucidation through fragmentation analysis.[2][3]

  • In Silico Fragmentation Analysis: To aid in the identification of unknown products, experimental MS/MS data can be compared with in silico generated fragmentation patterns.[1]

Q3: I am observing inconsistent results in my degradation studies. What experimental parameters should I control more carefully?

A3: Consistency is key in degradation studies. Carefully control the following parameters:

  • Light Source: Ensure the light source (e.g., xenon-arc lamp) provides a consistent output.[2][3] Monitor the lamp's age and intensity.

  • Temperature: Although photodegradation is the primary focus, temperature can influence reaction rates. Maintain a constant temperature during the experiments.

  • Sample Preparation: Use high-purity solvents and standardize your sample preparation protocol, including the concentration of this compound.

  • Oxygen Level: The amount of dissolved oxygen can significantly impact the degradation rate.[2][3] For reproducible results, either saturate the solution with air/oxygen or consistently de-gas it.

Data Presentation

Table 1: Factors Influencing the Degradation Rate of this compound

FactorInfluence on Degradation RateRecommendations for Control
Light Exposure Primary driver of degradation.Use a stable, characterized light source (e.g., solar simulator). Control exposure time and intensity.[2][3]
Oxygen Significantly accelerates degradation.[2][3][4]For kinetic studies, either saturate with air or deaerate and maintain an inert atmosphere.[1]
Solvent The rate of degradation varies with the solvent.[3][4]Choose a solvent appropriate for the study and use it consistently. Acetonitrile has been shown to promote faster degradation.[4]
Concentration Can have a non-linear effect on the degradation rate.[3]Select and maintain a consistent concentration throughout the experiments.
Antioxidants Can inhibit the degradation process.If studying the intrinsic stability, ensure the absence of antioxidants. They can be added to study stabilization strategies.[4]

Table 2: Analytical Methods for Studying Degradation

Analytical MethodApplicationReference
HPLC/UV Quantifying the parent compound over time to determine degradation kinetics.[2][3][8]
GC-MS Separating and identifying volatile degradation products.[2][3][8]
LC-APCI-MS Identifying and characterizing major, non-volatile, and oligomeric polyoxygenated products.[2][3]
LC-ESI-MS/MS Structural elucidation of degradation products through fragmentation analysis.[4]
UV-Vis Spectrophotometry Monitoring changes in the absorption spectrum, which correspond to color changes and chromophore modification.[3]

Experimental Protocols

Protocol 1: Photostability Study of this compound in Solution

  • Solution Preparation: Prepare a stock solution of this compound in a suitable HPLC-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a defined concentration (e.g., 0.1 mg/mL).[3]

  • Irradiation: Place a known volume of the solution in a quartz cuvette or a suitable reaction vessel. Expose the solution to a controlled light source, such as a solar simulator equipped with a xenon-arc lamp.[2][3] To minimize thermal effects, a dichroic mirror can be used to block IR radiation.[3]

  • Sampling: At predetermined time intervals (e.g., every 30 minutes for a total of 240 minutes), withdraw an aliquot of the solution for analysis.[3]

  • Analysis:

    • HPLC/UV: Dilute the withdrawn aliquot appropriately and inject it into an HPLC system with a UV detector. Monitor the peak area of the parent compound to determine the extent of degradation over time.

    • LC-MS: Analyze the aliquots by LC-MS to identify the formation of degradation products.

  • Data Analysis: Plot the concentration or peak area of this compound as a function of time to determine the degradation kinetics.

Protocol 2: Sample Preparation for HPLC and GC-MS Analysis

  • For HPLC/UV and LC-MS Analysis:

    • Withdraw an aliquot of the photoexposed solution.

    • Dilute the sample with a suitable mobile phase mixture (e.g., 1:2 with methanol/0.1% formic acid (55:45)) before injection.[3] This ensures compatibility with the chromatographic system.

  • For GC-MS Analysis:

    • To a known volume of the photoexposed solution (e.g., 600 µL), add a small volume of an internal standard solution (e.g., 40 µL of musk ketone at 0.05 mg/mL in methanol).[3]

    • Inject a 1 µL volume of this mixture directly into the GC-MS system.[3]

Mandatory Visualization

DegradationPathways Guaiazulene This compound (Blue Solution) ExcitedState Excited State Guaiazulene* Guaiazulene->ExcitedState Volatiles Volatile Products Guaiazulene->Volatiles + ROS ExcitedState->Guaiazulene ROS Reactive Oxygen Species (ROS) ExcitedState->ROS + O2 Dimer Dimers (e.g., 3,3'-Biguaiazulene) (Green Solution) ExcitedState->Dimer Oligomers Oligomeric Polyoxygenated Products ROS->Oligomers + Guaiazulene Final Final Mixture (Yellow Solution) Dimer->Final Further Degradation Oligomers->Final

Caption: Proposed photodegradation pathway of this compound.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_results 4. Results arrow Prep Prepare Solution of This compound arrow_prep_exp Prep->arrow_prep_exp Irradiation Expose to Light Source (e.g., Xenon Lamp) Sampling Collect Aliquots at Time Intervals Irradiation->Sampling arrow_exp_analysis Sampling->arrow_exp_analysis HPLC HPLC/UV Analysis (Kinetics) GCMS GC-MS Analysis (Volatile Products) arrow_hplc_results HPLC->arrow_hplc_results LCMS LC-MS/MS Analysis (Non-volatile Products) arrow_gcms_results GCMS->arrow_gcms_results arrow_lcms_results LCMS->arrow_lcms_results Data Determine Degradation Rate & Identify Products arrow_prep_exp->Irradiation arrow_exp_analysis->HPLC arrow_exp_analysis->GCMS arrow_exp_analysis->LCMS arrow_hplc_results->Data arrow_gcms_results->Data arrow_lcms_results->Data

References

optimizing reaction conditions for 6-(Propan-2-yl)azulene functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for the functionalization of 6-(propan-2-yl)azulene.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions for electrophilic substitution on this compound?

A1: The most reactive positions for electrophilic substitution on the azulene core are the 1 and 3 positions of the five-membered ring. [1]This is due to the electronic properties of the azulene system, where the five-membered ring is electron-rich and the seven-membered ring is electron-poor. The isopropyl group at the 6-position has a minor electronic effect on the regioselectivity of substitution at the 1 and 3 positions.

Q2: What are the common methods for introducing formyl and acyl groups onto this compound?

A2: The Vilsmeier-Haack reaction is a standard and effective method for formylation (introduction of a -CHO group). [2][3][4]For acylation (introduction of a -COR group), the Friedel-Crafts acylation is the most common method. [5] Q3: How does the 6-isopropyl group influence the reaction?

A3: The 6-isopropyl group is an electron-donating group and can slightly increase the overall reactivity of the azulene ring towards electrophiles. However, its primary influence is steric. While it does not significantly hinder reactions at the 1 and 3 positions, it can influence the approach of bulky reagents.

Q4: What are the typical solvents used for these functionalization reactions?

A4: For the Vilsmeier-Haack reaction, dimethylformamide (DMF) often serves as both the solvent and a reagent. [2][6][7]Other inert solvents like dichloromethane (DCM) can also be used. For Friedel-Crafts acylation, common solvents include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene, depending on the reactivity of the substrate and the catalyst used.

Troubleshooting Guides

Vilsmeier-Haack Formylation

Problem: Low or no yield of the formylated product.

  • Possible Cause 1: Inactive Vilsmeier reagent. The Vilsmeier reagent is sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous DMF.

  • Possible Cause 2: Insufficient reaction temperature. While the Vilsmeier reagent is a potent formylating agent, the reaction may require heating to proceed at a reasonable rate.

    • Solution: After the initial formation of the Vilsmeier reagent at 0°C, try gradually increasing the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Possible Cause 3: Incomplete hydrolysis of the iminium intermediate. The reaction produces an iminium salt which must be hydrolyzed to yield the aldehyde.

    • Solution: During the workup, ensure complete hydrolysis by adding the reaction mixture to a well-stirred mixture of ice and water, followed by basification (e.g., with sodium bicarbonate or sodium hydroxide solution) to neutralize the acid and facilitate the release of the aldehyde.

Problem: Formation of multiple products or unexpected byproducts.

  • Possible Cause 1: Di-formylation. If the reaction conditions are too harsh (high temperature or prolonged reaction time), di-formylation at both the 1 and 3 positions can occur.

    • Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times. Use a stoichiometric amount of the Vilsmeier reagent. Monitor the reaction closely by TLC to stop it once the mono-formylated product is maximized.

  • Possible Cause 2: Side reactions on the seven-membered ring. Although less likely, under forcing conditions, reactions on the seven-membered ring can occur.

    • Solution: Stick to the optimized, milder conditions for formylation at the 1/3 positions.

Friedel-Crafts Acylation

Problem: Low or no yield of the acylated product.

  • Possible Cause 1: Inactive Lewis acid catalyst. Many Lewis acids used in Friedel-Crafts reactions (e.g., AlCl₃, FeCl₃) are highly hygroscopic.

    • Solution: Use a fresh, unopened container of the Lewis acid or sublime/dry it before use. Perform the reaction under strictly anhydrous conditions.

  • Possible Cause 2: Complexation of the catalyst with the product. The ketone product can form a complex with the Lewis acid, deactivating it.

    • Solution: Use a stoichiometric amount of the Lewis acid. Some modern, more catalytic Lewis acids might be an alternative.

  • Possible Cause 3: Deactivation of the azulene ring. Strong electron-withdrawing groups on the acylating agent can reduce its reactivity.

    • Solution: Use a more reactive acylating agent (e.g., an acid chloride is more reactive than an anhydride).

Problem: Regioselectivity issues (mixture of 1- and 3-acylated products).

  • Possible Cause 1: Thermodynamic vs. kinetic control. Theoretical studies suggest that substitution at the 1-position is kinetically favored, while the 2-substituted product is thermodynamically more stable. [8]While acylation primarily occurs at the 1 and 3 positions, the ratio can be influenced by reaction conditions.

    • Solution: To favor the kinetic product (1-acylated), use lower reaction temperatures and shorter reaction times. For potentially favoring the thermodynamically more stable isomer (if desired and accessible), higher temperatures and longer reaction times could be explored, though this may lead to side products.

  • Possible Cause 2: Steric hindrance from the acylating agent. A bulky acylating agent might show a higher preference for the less sterically hindered position.

    • Solution: If a specific regioisomer is desired, consider the size of the acylating agent.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Formylation of this compound

EntryPOCl₃ (equiv.)Temperature (°C)Time (h)Yield of 1-formyl-6-(propan-2-yl)azulene (%)
11.10 to RT465
21.50 to RT478
31.50 to 50285
42.00 to 50282 (with 5% di-formylated byproduct)

Table 2: Optimization of Friedel-Crafts Acylation of this compound with Acetyl Chloride

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield of 1-acetyl-6-(propan-2-yl)azulene (%)
1AlCl₃ (1.1)DCM0 to RT375
2FeCl₃ (1.1)DCM0 to RT568
3SnCl₄ (1.1)DCM0482
4AlCl₃ (1.5)CS₂0380

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50°C. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and water. Stir vigorously for 30 minutes.

  • Neutralization and Extraction: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 1-formyl-6-(propan-2-yl)azulene.

Protocol 2: Friedel-Crafts Acylation of this compound
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the Lewis acid (e.g., SnCl₄, 1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C.

  • Acylium Ion Formation: Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the cooled suspension. Stir for 20 minutes at 0°C.

  • Reaction: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction Progression: Maintain the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by slowly adding ice-cold water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the pure 1-acetyl-6-(propan-2-yl)azulene.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Reagents Prepare Anhydrous Reagents & Glassware Form_Vilsmeier Form Vilsmeier Reagent (POCl₃ + DMF @ 0°C) Prep_Reagents->Form_Vilsmeier Add_Azulene Add this compound Solution Form_Vilsmeier->Add_Azulene Heat_React Heat Reaction Mixture (e.g., 50°C) Add_Azulene->Heat_React Monitor_TLC Monitor by TLC Heat_React->Monitor_TLC Quench Quench with Ice-Water Monitor_TLC->Quench Reaction Complete Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Column Chromatography Extract->Purify Product 1-Formyl-6-(propan-2-yl)azulene Purify->Product

Caption: Workflow for Vilsmeier-Haack Formylation.

Friedel_Crafts_Troubleshooting cluster_catalyst Catalyst Issues cluster_reactivity Reactivity Issues cluster_regio Regioselectivity Issues Start Low/No Product in Friedel-Crafts Acylation Catalyst_Inactive Inactive Lewis Acid (Moisture Contamination) Start->Catalyst_Inactive Catalyst_Complex Catalyst Complexation with Product Start->Catalyst_Complex Low_Reactivity Low Reactivity of Acylating Agent Start->Low_Reactivity Mixture_Isomers Mixture of 1- and 3-Acylated Products Start->Mixture_Isomers Solution_Catalyst_Inactive Use Anhydrous Catalyst & Inert Atmosphere Catalyst_Inactive->Solution_Catalyst_Inactive Solution_Catalyst_Complex Use Stoichiometric Amount of Catalyst Catalyst_Complex->Solution_Catalyst_Complex Solution_Low_Reactivity Use More Reactive Agent (e.g., Acid Chloride) Low_Reactivity->Solution_Low_Reactivity Solution_Mixture_Isomers Control Temperature and Reaction Time for Kinetic/ Thermodynamic Control Mixture_Isomers->Solution_Mixture_Isomers

Caption: Troubleshooting Friedel-Crafts Acylation.

References

Technical Support Center: Purification of Substituted Azulenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of substituted azulenes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of substituted azulenes using common laboratory techniques.

Column Chromatography

Question: My substituted azulene is decomposing on the silica gel column. What can I do?

Answer:

Decomposition of azulenes on silica gel is a common issue due to the acidic nature of silica. Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel: Reduce the acidity of the silica gel by treating it with a base. You can prepare a slurry of silica gel in a solvent containing a small amount of a base like triethylamine (1-2%) or ammonia, and then pack the column.[1]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) and Florisil are viable alternatives for the purification of acid-sensitive compounds.[1]

  • Test for Stability: Before committing to a large-scale column, test the stability of your compound on a small amount of silica gel using a 2D TLC plate.[1] Spot your compound, run the plate in one direction, let it dry, and then run it in the second direction with the same solvent system. If a new spot appears, it indicates decomposition.

  • Work Quickly: Minimize the time your compound spends on the column. A faster elution, if separation allows, can reduce the contact time with the stationary phase.

Question: I am having trouble separating my substituted azulene from non-polar impurities. What solvent system should I use?

Answer:

For non-polar compounds, a non-polar mobile phase is typically used. However, the unique electronic properties of azulenes can sometimes lead to unexpected elution behavior.

  • Start with a Non-Polar System: Begin with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a small amount of a more polar solvent like diethyl ether, ethyl acetate, or dichloromethane.[2][3]

  • Utilize the Color of Azulenes: The intense color of azulenes can be used to visually track the desired fraction during column chromatography, which can help in optimizing the solvent system and expediting the purification process.[4][5]

  • Consider Dry Loading: If your compound has poor solubility in the ideal eluent, dry loading onto silica gel can be an effective technique.[6] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried powder onto the column.

Crystallization

Question: I am struggling to crystallize my substituted azulene derivative. What solvents should I try?

Answer:

Finding the right solvent system is key to successful crystallization. Substituted azulenes have been successfully crystallized from a variety of solvents.

  • Common Solvents: Ethanol (EtOH) and acetonitrile (MeCN) are frequently used for the recrystallization of substituted azulenes.[2][7]

  • Solvent/Anti-Solvent Systems: A combination of a good solvent and a poor solvent (anti-solvent) can be effective. For example, dissolving the azulene derivative in a minimal amount of a good solvent like acetonitrile and then slowly adding an anti-solvent like diethyl ether can induce crystallization.[7]

  • Consider Polarity: The choice of solvent will depend on the polarity of your specific substituted azulene. Experiment with a range of solvents from non-polar (e.g., hexanes) to more polar options.

High-Performance Liquid Chromatography (HPLC)

Question: What type of HPLC column and mobile phase is suitable for purifying substituted azulenes?

Answer:

Reverse-phase HPLC is a common and effective method for the analysis and purification of azulene derivatives.[8]

  • Column Choice: A C18 column is a standard choice for reverse-phase HPLC of aromatic compounds like azulenes.[9]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water.[8] An acid, such as phosphoric acid or formic acid (for MS compatibility), is often added to the mobile phase to improve peak shape.[8]

  • Gradient Elution: For complex mixtures, a gradient elution, where the composition of the mobile phase is changed over time, can provide better separation.[9]

Frequently Asked Questions (FAQs)

Q1: Why are substituted azulenes often colored, and how does this impact purification?

A1: The color of azulenes arises from their unique electronic structure, specifically a small HOMO-LUMO gap.[10] This intense color is advantageous during purification as it allows for visual tracking of the compound during column chromatography and phase separations.[4] However, the strong color can sometimes mask the presence of similarly colored impurities. Therefore, it is crucial to use analytical techniques like TLC and HPLC to confirm the purity of the collected fractions.

Q2: Are there any general stability concerns I should be aware of when working with substituted azulenes?

A2: Yes, substituted azulenes can be sensitive to several factors:

  • Acids: As non-benzenoid aromatic hydrocarbons, some azulenes are unstable in the presence of strong acids.[4]

  • Oxidation: Some azulene derivatives can be susceptible to oxidation, especially when exposed to air and light for extended periods.[3] It is often advisable to handle and store them under an inert atmosphere.

  • Heat: While many azulenes are thermally stable, prolonged exposure to high temperatures during purification (e.g., distillation) should be approached with caution, as it can lead to degradation.

Q3: My substituted azulene appears pure by TLC, but the NMR spectrum shows impurities. What could be the problem?

A3: This discrepancy can arise from a few factors:

  • Co-elution: The impurity may have a very similar Rf value to your product in the TLC solvent system, making them appear as a single spot. Try developing the TLC plate in several different solvent systems to achieve better separation.

  • Non-UV Active Impurities: If the impurity does not have a chromophore, it will not be visible under UV light on the TLC plate. Staining the plate with a universal stain (e.g., potassium permanganate) can help visualize these impurities.

  • Decomposition on TLC Plate vs. in Solution: It's possible the compound is stable on the short timescale of a TLC run but degrades over time in the NMR solvent.

Quantitative Data Summary

Purification TechniqueStationary/Mobile PhaseTypical Recovery/PurityReference
Column ChromatographySilica gel with hexaneSufficient to obtain pure compound by NMR[2]
CrystallizationAcetonitrile/diethyl ether47-99% yield[7]
CrystallizationEthanol~20% yield (noted as lossy)[2]
HPLCNewcrom R1 (Reverse Phase)Scalable for preparative separation[8]

Experimental Protocols

Protocol 1: Column Chromatography of a Substituted Azulene

This protocol is a general guideline and may need to be optimized for specific substituted azulenes.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude substituted azulene in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.[6]

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., diethyl ether).

  • Fraction Collection: Collect fractions and monitor the separation by TLC. The desired azulene-containing fractions will be colored.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Substituted Azulene

This protocol describes a typical recrystallization procedure from a single solvent.

  • Dissolution: In a flask, add the crude substituted azulene and a small amount of the chosen solvent (e.g., ethanol or acetonitrile).

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved. Add a minimal amount of additional solvent if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow cluster_0 Purification of Substituted Azulenes Crude_Product Crude Substituted Azulene TLC_Analysis TLC Analysis to Determine Polarity and Purity Crude_Product->TLC_Analysis Choose_Method Choose Purification Method TLC_Analysis->Choose_Method Column_Chromatography Column Chromatography Choose_Method->Column_Chromatography Complex Mixture Crystallization Crystallization Choose_Method->Crystallization Relatively Pure Solid HPLC HPLC Choose_Method->HPLC High Purity Needed / Small Scale Check_Purity Check Purity (TLC, NMR, HPLC) Column_Chromatography->Check_Purity Crystallization->Check_Purity HPLC->Check_Purity Pure_Product Pure Substituted Azulene Check_Purity->Choose_Method Not Pure Check_Purity->Pure_Product Pure

Caption: A general workflow for the purification of substituted azulenes.

Troubleshooting_Logic cluster_1 Troubleshooting Purification Challenges Decomposition Compound Decomposition Decomposition_Solution Use Neutral/Basic Stationary Phase (Alumina, Florisil) Deactivate Silica Gel Work Quickly Decomposition->Decomposition_Solution Poor_Separation Poor Separation Poor_Separation_Solution Optimize Solvent System Try Different Stationary Phase Consider HPLC Poor_Separation->Poor_Separation_Solution Low_Recovery Low Recovery Low_Recovery_Solution Check for Decomposition Optimize Crystallization Solvent Ensure Complete Elution from Column Low_Recovery->Low_Recovery_Solution

Caption: Common challenges and solutions in azulene purification.

References

Resolving Impurities in 6-(Propan-2-yl)azulene NMR Spectra: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 6-(Propan-2-yl)azulene, obtaining a pure sample and verifying its purity via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical step. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to identifying and resolving impurities in the NMR spectra of this compound.

Troubleshooting Guide: Identifying and Resolving Common Impurities

Impurities in the NMR spectrum of this compound can arise from various sources, including the synthesis process, purification steps, and sample preparation. This guide provides a systematic approach to identifying and addressing these impurities.

Issue 1: Presence of Isomeric Impurities

A common challenge in the synthesis of this compound, particularly through Friedel-Crafts alkylation, is the formation of isomeric byproducts. The most prevalent of these is 1-isopropylazulene. Distinguishing between these isomers is crucial for accurate characterization.

Troubleshooting Steps:

  • Analyze the Aromatic Region of the ¹H NMR Spectrum: The substitution pattern on the azulene core significantly influences the chemical shifts and coupling patterns of the aromatic protons. While specific, side-by-side comparative data for the pure isomers can be difficult to locate, general principles of azulene NMR can be applied. The electron-donating isopropyl group will cause shifts in the positions of the protons on both the five- and seven-membered rings. The symmetry of the 6-substituted isomer will also result in a different, and likely simpler, splitting pattern compared to the 1-substituted isomer.

  • Examine the Aliphatic Region: The isopropyl group itself will present as a septet for the CH proton and a doublet for the two CH₃ groups. While the chemical shifts of these protons may be very similar between the two isomers, subtle differences can sometimes be observed, especially at higher magnetic field strengths.

  • Utilize 2D NMR Techniques: If 1D NMR is insufficient for unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable. COSY can help establish the connectivity of the protons on the azulene rings, while NOESY can reveal through-space interactions between the isopropyl group and the protons on the azulene core, which will differ between the 1- and 6-substituted isomers.

  • Purification: If the presence of the 1-isopropylazulene isomer is confirmed, purification by column chromatography is the most effective method for separation. Due to the difference in polarity between the two isomers, a carefully selected solvent system can allow for their separation on a silica gel column.

Issue 2: Residual Solvent Peaks

Residual solvents from the reaction workup or purification process are a frequent source of impurity signals in NMR spectra.

Troubleshooting Table: Common Solvents

Solvent¹H NMR Chemical Shift (CDCl₃, ppm)Multiplicity¹³C NMR Chemical Shift (CDCl₃, ppm)
Acetone2.17s206.7, 30.6
Dichloromethane5.30s54.0
Diethyl Ether3.48 (q), 1.21 (t)q, t66.0, 15.1
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t171.1, 60.3, 21.1, 14.2
Hexane(s)~0.9-1.4mvarious
Toluene7.27-7.17 (m), 2.36 (s)m, s137.9, 129.2, 128.9, 125.5, 21.4

Troubleshooting Steps:

  • Identify the Solvent: Compare the chemical shifts and multiplicities of the unknown peaks to the known values for common laboratory solvents.

  • Removal of Solvent: If a residual solvent is identified, the sample should be dried under high vacuum for an extended period. For high-boiling point solvents, co-evaporation with a lower-boiling point solvent in which the compound is soluble can be effective.

Issue 3: Broad or Unresolved Peaks

Broadening of NMR signals can obscure important coupling information and make interpretation difficult.

Troubleshooting Steps:

  • Check Sample Concentration: Highly concentrated samples can lead to viscosity-related broadening. Diluting the sample may improve resolution.

  • Ensure Sample Homogeneity: The presence of suspended solids can lead to poor shimming and broad peaks. Ensure your sample is fully dissolved. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. This is less common but can occur if the compound has been in contact with certain reagents or catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my NMR spectrum of this compound?

A1: The most likely impurity arising from the synthesis is the isomeric byproduct, 1-isopropylazulene. Additionally, you should be vigilant for residual solvents used during the reaction and purification, such as hexane, ethyl acetate, or dichloromethane. Grease from glassware joints can also appear as broad signals in the aliphatic region (typically around 0.5-1.5 ppm).

Q2: How can I definitively distinguish between this compound and 1-isopropylazulene using ¹H NMR?

Q3: My NMR spectrum shows broad peaks. What could be the cause and how can I fix it?

A3: Broad peaks can be caused by several factors:

  • High Sample Concentration: Try diluting your sample.

  • Inhomogeneous Sample: Ensure your compound is fully dissolved. If not, you may need to use a different deuterated solvent or filter the solution.

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer can often resolve this.

  • Paramagnetic Impurities: If you suspect paramagnetic contamination, you may need to re-purify your sample.

Q4: I see a peak at ~1.6 ppm that I can't identify. What could it be?

A4: A signal around 1.6 ppm is often due to water. The chemical shift of water is highly dependent on the solvent, temperature, and concentration. To confirm if a peak is water, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the peak diminishes or disappears, it was due to exchangeable protons, most commonly water.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol provides a general guideline for the separation of this compound from less polar impurities, including the 1-isopropylazulene isomer.

Materials:

  • Crude this compound mixture

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Slurry pack a glass chromatography column with silica gel in hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of hexane and load it onto the top of the silica gel bed.

  • Elution: Begin elution with pure hexane. The less polar 1-isopropylazulene isomer should elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a small percentage of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing). The more polar this compound will elute as the solvent polarity increases.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for identifying and resolving impurities in an NMR spectrum of this compound.

impurity_troubleshooting_workflow start Obtain ¹H NMR Spectrum of This compound Sample check_impurities Are there unexpected peaks? start->check_impurities main_product Spectrum matches pure This compound check_impurities->main_product No identify_source Identify Source of Impurity check_impurities->identify_source Yes end Pure Sample Confirmed main_product->end isomeric Isomeric Impurity (e.g., 1-isopropylazulene) identify_source->isomeric solvent Residual Solvent identify_source->solvent other Other Impurity (e.g., grease, starting material) identify_source->other purify Column Chromatography isomeric->purify dry Dry under High Vacuum solvent->dry repurify Re-purify Sample other->repurify reanalyze Re-acquire NMR Spectrum purify->reanalyze dry->reanalyze repurify->reanalyze reanalyze->check_impurities

Caption: Troubleshooting workflow for NMR impurity analysis.

column_chromatography_workflow start Prepare Silica Gel Column (slurry pack in hexane) load Load Crude Sample (dissolved in minimal hexane) start->load elute_nonpolar Elute with 100% Hexane load->elute_nonpolar collect_1 Collect Early Fractions (likely 1-isopropylazulene) elute_nonpolar->collect_1 gradient Gradually Increase Polarity (add Ethyl Acetate) collect_1->gradient collect_2 Collect Later Fractions (likely this compound) gradient->collect_2 analyze Analyze Fractions by TLC collect_2->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

Caption: Workflow for purification by column chromatography.

preventing polymerization of azulene derivatives during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of azulene derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during the synthesis of these unique bicyclic aromatic compounds, with a particular focus on preventing unwanted polymerization.

Troubleshooting Guide: Polymerization and Decomposition

Researchers often encounter challenges with the stability of azulene derivatives during synthesis, leading to low yields and the formation of intractable polymeric materials. The highly conjugated π-system of azulene makes it susceptible to oxidation and radical-initiated polymerization, especially under harsh reaction conditions.

Common Issues and Solutions

Observed Problem Potential Cause Recommended Solution & Explanation
The reaction mixture turns dark brown or black, and a tar-like, insoluble material forms.Radical Polymerization: Exposure to atmospheric oxygen, light, or high temperatures can generate radical species that initiate the polymerization of the electron-rich azulene core.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, a known radical initiator.[1] 2. Radical Inhibitors: Add a small amount (0.1-1 mol%) of a radical inhibitor such as Butylated Hydroxytoluene (BHT) or Hydroquinone to the reaction mixture. These compounds scavenge radical intermediates, preventing the initiation of polymerization.[2] 3. Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil, as azulene derivatives can be light-sensitive and undergo photochemical reactions.
The desired product is obtained in very low yield, with significant amounts of baseline material on TLC.Thermal Decomposition: Many azulene syntheses require elevated temperatures, which can lead to thermal degradation or rearrangement of the azulene core to more stable naphthalene derivatives.1. Temperature Optimization: Carefully control the reaction temperature and consider if a lower temperature for a longer duration can achieve the desired transformation. 2. Catalyst Choice: Investigate alternative catalysts that may allow for milder reaction conditions.
The purified azulene derivative decomposes upon storage.Oxidation and Instability: The inherent electronic properties of the azulene ring can make certain derivatives unstable, particularly if they have electron-donating substituents that increase the electron density of the π-system. Some derivatives are known to be air-stable, suggesting substitution patterns play a key role.[2]1. Storage Conditions: Store purified azulene derivatives under an inert atmosphere, protected from light, and at low temperatures. 2. Degassing Solvents: Use degassed solvents for purification and storage to minimize exposure to dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of azulene polymerization during synthesis?

A1: The polymerization of azulene derivatives during synthesis is typically a radical-mediated process. The conjugated π-system of azulene can be susceptible to radical attack. The process can be initiated by:

  • Oxygen: Atmospheric oxygen can act as a diradical and initiate radical chain reactions.[1]

  • Light: Azulene and its derivatives absorb in the visible and UV regions, and this energy can lead to the formation of excited states that may generate radicals.[3]

  • Heat: High temperatures can cause homolytic cleavage of weak bonds, generating radical species that can initiate polymerization.

Once a radical is formed, it can add to the electron-rich azulene ring of another molecule, creating a new radical that propagates the polymerization, leading to the formation of polyazulene chains.

Q2: Which radical inhibitors are suitable for azulene synthesis, and how do they work?

A2: Phenolic antioxidants are common and effective radical inhibitors in organic synthesis.[2][4]

  • Butylated Hydroxytoluene (BHT): BHT is a sterically hindered phenol that readily donates a hydrogen atom to a reactive radical, forming a stable, non-reactive BHT radical that does not propagate the polymerization chain.[2]

  • Hydroquinone: Hydroquinone can be oxidized to quinone by scavenging radicals, effectively terminating the radical chain reaction.[2]

These inhibitors are typically added in catalytic amounts (e.g., 0.1-1 mol%) at the beginning of the reaction.

Quantitative Data on Common Radical Inhibitors

The following table summarizes common radical inhibitors used in organic synthesis that can be applied to prevent the polymerization of azulene derivatives.

Inhibitor Chemical Structure Mechanism of Action Typical Concentration
Butylated Hydroxytoluene (BHT)2,6-di-tert-butyl-4-methylphenolHydrogen atom transfer to form a stabilized phenoxy radical.[2]0.1 - 1.0 mol%
HydroquinoneBenzene-1,4-diolGets oxidized to quinone by scavenging radicals.[2]0.1 - 1.0 mol%
TEMPO(2,2,6,6-Tetramethylpiperidin-1-yl)oxylStable nitroxide radical that reversibly terminates growing polymer chains.0.1 - 1.0 mol%

Q3: Are there specific reaction conditions that are known to promote the stability of azulene derivatives?

A3: Yes, to enhance the stability and prevent polymerization of azulene derivatives, the following conditions are recommended:

  • Inert Atmosphere: Always work under an inert atmosphere of nitrogen or argon to prevent oxidation.

  • Low Temperatures: When possible, maintain the lowest effective temperature for the reaction.

  • Exclusion of Light: Protect the reaction from ambient light, especially if the reaction is run for an extended period.

  • Use of Stabilized Solvents: Use freshly distilled or commercially available stabilized solvents that are free of peroxides.

Experimental Protocol: Synthesis of an Azulene Derivative with Polymerization Prevention

This protocol is an adaptation of the Ziegler-Hafner azulene synthesis, with explicit notes on preventing polymerization.[5]

Synthesis of Azulene from N-(2,4-dinitrophenyl)pyridinium chloride and Cyclopentadiene

Materials:

  • N-(2,4-dinitrophenyl)pyridinium chloride

  • Pyridine (dry)

  • Cyclopentadiene (freshly distilled)

  • Sodium methoxide solution

  • Hexanes

  • Butylated Hydroxytoluene (BHT)

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of the Pyridinium Salt (in situ):

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 1-chloro-2,4-dinitrobenzene and dry pyridine.

    • Technical Support Note: Purge the flask with nitrogen for 10-15 minutes before adding reagents to establish an inert atmosphere. This is the first critical step in preventing oxidation.

    • Heat the mixture to 80-90 °C for 4 hours.

  • Formation of the Fulvene Intermediate:

    • Cool the reaction mixture to room temperature.

    • Add a catalytic amount of BHT (approx. 0.1 mol%).

    • Technical Support Note: The addition of BHT at this stage helps to quench any radical species that may have formed during the heating process and will protect the reactive intermediates that follow.

    • Under a positive pressure of nitrogen, add freshly distilled cyclopentadiene.

    • Slowly add a solution of sodium methoxide, keeping the temperature below 40 °C.

    • Stir for an additional 4 hours at room temperature.

  • Cyclization and Formation of Azulene:

    • The intermediate fulvene will cyclize upon further reaction time to form the azulenide anion.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product into hexanes.

    • Technical Support Note: During extraction and subsequent purification steps, it is advisable to work quickly and minimize exposure of the azulene-containing organic layers to air and light.

    • Wash the organic layer with dilute HCl and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude azulene by column chromatography on alumina.

Visualizations

Troubleshooting Workflow for Polymerization

Troubleshooting Workflow for Polymerization start Problem: Low yield, tar-like byproduct check_conditions Review Reaction Conditions start->check_conditions inert_atm Was an inert atmosphere used? check_conditions->inert_atm use_inert Action: Repeat reaction under N2 or Ar inert_atm->use_inert No check_light Was the reaction protected from light? inert_atm->check_light Yes use_inert->check_light protect_light Action: Wrap flask in foil check_light->protect_light No check_temp Was the temperature controlled and minimized? check_light->check_temp Yes protect_light->check_temp optimize_temp Action: Optimize for lower temperature check_temp->optimize_temp No inhibitor Was a radical inhibitor used? check_temp->inhibitor Yes optimize_temp->inhibitor add_inhibitor Action: Add BHT or Hydroquinone (0.1-1 mol%) inhibitor->add_inhibitor No solution Solution: Polymerization Minimized inhibitor->solution Yes add_inhibitor->solution

A flowchart for troubleshooting polymerization in azulene synthesis.

Mechanism of Radical Inhibition by BHT

Radical Inhibition by BHT cluster_0 Polymerization Propagation cluster_1 Inhibition by BHT Azulene_rad Azulene Radical (Reactive) Azulene_monomer Azulene Monomer Azulene_rad->Azulene_monomer + Polymer Growing Polymer Chain Azulene_monomer->Polymer BHT BHT (Inhibitor) BHT_rad BHT Radical (Stable/Non-reactive) BHT->BHT_rad Azulene_H Neutral Azulene Azulene_rad_2 Azulene Radical (Reactive) Azulene_rad_2->BHT +

How BHT interrupts the radical polymerization of azulene.

References

Technical Support Center: Synthesis of 6-(Propan-2-yl)azulene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-(Propan-2-yl)azulene, with a focus on scaling up production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product during workup or purification. - Poor quality of starting materials, particularly the cyclopentadiene derivative.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature. Some azulene syntheses require precise temperature control. - Use milder workup procedures. Avoid strong acids or bases if the product is sensitive. - Purify cyclopentadiene derivatives immediately before use as they can dimerize. Ensure other reagents are pure and dry.
Formation of Multiple Isomers - Lack of regioselectivity in the annulation reaction. - Isomerization under reaction or purification conditions.- The choice of synthetic route is critical for regioselectivity. The Ziegler-Hafner method or syntheses starting from appropriately substituted precursors can offer better control. - Carefully control reaction temperatures and pH during workup to minimize isomerization. - Employ high-resolution chromatography (e.g., HPLC) for the separation of isomers.
Difficulty in Purifying the Product - Presence of closely related impurities or starting materials. - Product instability on silica or alumina gel. - The deep blue color can make visualization on the column challenging.- Utilize different chromatography techniques. For instance, if normal-phase chromatography is ineffective, consider reversed-phase. - Deactivate the stationary phase (e.g., by adding a small percentage of triethylamine to the eluent for silica gel) to prevent product degradation. - Column chromatography on alumina is often effective for the purification of azulenes.[1] - Pre-adsorb the crude material onto a small amount of silica or celite before loading onto the column for better separation.
Reaction Fails to Initiate or Proceeds Slowly at Scale - Inefficient heat transfer in larger reaction vessels. - Poor mixing of reagents in a larger volume. - Mass transfer limitations.- Ensure adequate and uniform heating of the reaction mixture. Use a suitable heating mantle and overhead stirring. - Employ efficient mechanical stirring to ensure homogeneity of the reaction mixture. - Consider a more dilute reaction mixture to improve mass transfer, although this may increase reaction time.
Product Degradation During Solvent Removal - High temperatures during rotary evaporation. - Prolonged exposure to air and light.- Remove the solvent under reduced pressure at a low temperature. - Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: While various synthetic routes exist, a practical and cost-effective approach often utilizes guaiazulene (1,4-dimethyl-7-isopropylazulene) as a starting material, which is a naturally occurring and readily available derivative.[2] Alternatively, methods starting from substituted pyridinium salts or 2H-cyclohepta[b]furan-2-ones can be adapted.

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up include maintaining efficient heat and mass transfer in larger reactors, managing the handling and purification of larger quantities of the intensely colored product, and potential changes in reaction kinetics and impurity profiles. For some methods, the scalability of certain reaction types, like those requiring microwave irradiation, can be limited.[3]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The deep blue color of the azulene product makes it easily visible on the TLC plate. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be employed.

Q4: What is the best method for purifying large quantities of this compound?

A4: For large-scale purification, column chromatography is the most common method. Neutral alumina is often a suitable stationary phase for azulenes.[1] It is important to carefully select the eluent system to achieve good separation from impurities. In some cases, crystallization can be an effective final purification step.

Q5: Are there any specific safety precautions I should take when working with azulene synthesis?

A5: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). Some reagents used in azulene synthesis, such as pyridine and organometallic compounds, are hazardous and require careful handling. Diazomethane, used in some older methods, is explosive and highly toxic and should be handled with extreme caution.[4]

Experimental Protocols

Representative Synthesis of an Azulene Scaffold via the Ziegler-Hafner Method

This protocol outlines the general steps for a Ziegler-Hafner type synthesis, which can be adapted for this compound by using appropriately substituted precursors.

Step 1: Formation of the Pyridinium Salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted pyridine in a suitable solvent (e.g., acetone).

  • Add the activating agent (e.g., an α-halo ketone) to the solution.

  • Heat the mixture to reflux for the required time until the pyridinium salt precipitates.

  • Cool the mixture and collect the salt by filtration. Wash with a cold solvent and dry under vacuum.

Step 2: Reaction with Cyclopentadienide

  • In a separate flask under an inert atmosphere (nitrogen or argon), prepare sodium cyclopentadienide by reacting freshly cracked cyclopentadiene with sodium hydride in an anhydrous solvent like THF.

  • Cool the cyclopentadienide solution in an ice bath.

  • Add the previously prepared pyridinium salt portion-wise to the cyclopentadienide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Ring Expansion and Dehydrogenation

  • The intermediate fulvene is typically not isolated. The reaction mixture is heated to a high temperature (often in a high-boiling solvent like decalin) to induce ring expansion and elimination of the amine.

  • In some variations, a dehydrogenating agent is added to facilitate the formation of the aromatic azulene ring.

Step 4: Workup and Purification

  • After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., hexane or toluene).

  • The organic layer is washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on alumina or silica gel.

Data Presentation

Table 1: Comparison of Reaction Parameters for a Generic Azulene Synthesis at Different Scales
Parameter Lab Scale (1 g) Pilot Scale (100 g) Production Scale (1 kg)
Starting Material 1.0 g100.0 g1.0 kg
Solvent Volume 20 mL2.0 L20 L
Reaction Time 4 hours6-8 hours10-12 hours
Typical Yield 60-70%50-60%45-55%
Purification Method Column ChromatographyColumn Chromatography / CrystallizationCrystallization / Distillation

Note: The values in this table are illustrative and can vary significantly depending on the specific synthetic route and optimization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product start Starting Materials reaction Reaction start->reaction Reagents, Solvent workup Aqueous Workup reaction->workup Quenching extraction Solvent Extraction workup->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product This compound chromatography->product analysis Analysis (NMR, MS) product->analysis

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield? check_completion Reaction Complete? start->check_completion Yes check_temp Optimal Temperature? check_completion->check_temp Yes increase_time Increase Reaction Time / Monitor check_completion->increase_time No check_purity Starting Material Purity? check_temp->check_purity Yes optimize_temp Optimize Temperature check_temp->optimize_temp No purify_reagents Purify Starting Materials check_purity->purify_reagents No investigate_workup Investigate Workup/Purification for Degradation check_purity->investigate_workup Yes

Caption: A troubleshooting decision tree for addressing low product yield in azulene synthesis.

References

troubleshooting poor solubility of 6-(Propan-2-yl)azulene in specific solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-(Propan-2-yl)azulene. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is an organic compound and a derivative of azulene. Azulene is an isomer of naphthalene and is notable for its deep blue color and aromaticity.[1] The core azulene structure consists of a five-membered ring fused to a seven-membered ring.[2] Unlike its isomer naphthalene, azulene has a significant dipole moment (approx. 1.08 D), which gives it some polar character.[1][2]

The addition of a non-polar isopropyl group at the 6-position enhances the compound's solubility in nonpolar organic solvents compared to the parent azulene molecule.[2] It is a relatively non-polar molecule overall, which dictates its solubility behavior.

Q2: Why is my this compound showing poor solubility in a specific solvent?

The solubility of any compound is primarily governed by the principle of "like dissolves like".[3][4][5] This means that non-polar or weakly polar solutes dissolve best in non-polar or weakly polar solvents, while polar solutes dissolve best in polar solvents.

If you are observing poor solubility, it is likely due to a significant mismatch in polarity between this compound and your chosen solvent. As a largely non-polar hydrocarbon, it will exhibit poor solubility in highly polar solvents such as water, methanol, or dimethyl sulfoxide (DMSO). For instance, the related compound guaiazulene is practically insoluble in water.[6]

Q3: What are the recommended solvents for dissolving this compound?

Based on its structure, this compound is most soluble in non-polar to moderately polar organic solvents. The isopropyl substitution specifically enhances its solubility in such solvents.[2] Below is a summary of known solubility data.

Solubility Data for this compound

Solvent Solvent Type Reported Solubility (at 25°C)
Toluene Non-polar Aromatic ~25 mg/mL[2]
Chloroform Moderately Polar Halogenated ~18 mg/mL[2]
Hexane Non-polar Aliphatic ~8 mg/mL[2]
Water Highly Polar Protic Expected to be very low (<0.1 mg/mL)

| Ethanol | Polar Protic | Expected to be sparingly soluble |

Q4: How can I improve the solubility of this compound in my current solvent system?

If you are facing solubility challenges, several strategies can be employed. The appropriate method depends on your experimental constraints.

  • Use a Co-solvent: The addition of a miscible co-solvent can effectively modify the overall polarity of your solvent system to better match the solute.[7][8] For example, if your compound is in a moderately polar solvent but not fully dissolving, adding a small amount of a less polar solvent like toluene could improve solubility.

  • Apply Gentle Heating: For most solid organic compounds, solubility increases with temperature.[7][9] Warming the solution gently while stirring can help dissolve the compound. Always check the thermal stability of your compound before applying heat.

  • Reduce Particle Size: The rate of dissolution is related to the surface area of the solute.[10][11] Grinding the solid compound into a finer powder before adding it to the solvent can increase the dissolution rate, although it will not change the thermodynamic solubility limit.

  • Sonication: Using an ultrasonic bath can help break up solute aggregates and accelerate the dissolution process, especially for stubborn suspensions.

Below is a workflow diagram to guide your troubleshooting process.

G cluster_0 cluster_1 cluster_2 start Poor Solubility Observed check_polarity Is the solvent appropriate? (e.g., non-polar/weakly polar) start->check_polarity change_solvent Action: Switch to a more suitable solvent (e.g., Toluene) check_polarity->change_solvent No troubleshoot Action: Troubleshoot current system check_polarity->troubleshoot Yes heat Try gentle heating and/or sonication troubleshoot->heat cosolvent Action: Add a non-polar co-solvent (e.g., Toluene, Hexane) heat->cosolvent No resolved Issue Resolved heat->resolved Yes cosolvent->resolved unresolved Still Unresolved cosolvent->unresolved reassess Re-evaluate experiment; Consider derivatization or alternative compound unresolved->reassess

Fig. 1: Troubleshooting workflow for poor solubility.

Experimental Protocols

Protocol: Determination of Solubility via the Shake-Flask Method

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound in a given solvent.[9][12]

Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Spectrophotometer (UV-Vis) or HPLC for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of the chosen solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant speed and temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic solid particles. This step is critical to prevent artificially high concentration readings.

  • Dilution & Analysis: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., UV-Vis or HPLC).

  • Quantification: Measure the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

G cluster_compound Solute Properties cluster_solvents Solvent Properties cluster_interaction Interaction Outcome compound This compound (Largely Non-Polar) soluble GOOD SOLUBILITY (Favorable Interaction) compound->soluble insoluble POOR SOLUBILITY (Unfavorable Interaction) compound->insoluble polar Polar Solvents (e.g., Water, Methanol) polar->insoluble nonpolar Non-Polar Solvents (e.g., Toluene, Hexane) nonpolar->soluble

References

strategies to enhance the stability of 6-(Propan-2-yl)azulene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 6-(Propan-2-yl)azulene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation and storage.

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Cause Recommended Action
Color change of solid compound or solution (e.g., from deep blue to greenish or brown) Oxidation and/or photodegradation.Store the compound under an inert atmosphere (nitrogen or argon), protect it from light using amber vials, and consider adding an antioxidant.[1][2]
Appearance of new peaks in HPLC/GC analysis after storage or experimentation Chemical degradation of this compound.Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. Implement preventative measures such as temperature control, light protection, and inert atmosphere.[1]
Decreased potency or altered biological activity of the compound Degradation to less active or inactive compounds.Re-evaluate storage and handling procedures. Implement stricter environmental controls and consider formulation strategies to enhance stability.
Inconsistent experimental results between batches Variable degradation due to inconsistent storage or handling.Standardize protocols for storage, handling, and preparation of solutions. Regularly test the purity of the stock compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, like other azulene derivatives, is susceptible to degradation from exposure to light, oxygen (air), and elevated temperatures .[1][2] The electron-rich nature of the azulene core makes it prone to oxidation. Photodegradation can occur upon exposure to UV-A and visible light, leading to the formation of complex oxygenated products.[1][2]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal stability, this compound should be stored in a tightly sealed amber glass vial under an inert atmosphere, such as nitrogen or argon. It is recommended to store it at a reduced temperature, typically between 2°C and 8°C.

Q3: My solution of this compound changed color. What happened?

A3: A color change, often from its characteristic deep blue to a greenish or brownish hue, is a visual indicator of degradation. This is likely due to oxidation and the formation of degradation products, which may include oligomeric polyoxygenated compounds.[1][2]

Q4: Can I use antioxidants to improve the stability of this compound solutions?

A4: Yes, incorporating antioxidants can be an effective strategy. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E) are known to protect organic molecules from oxidative degradation by scavenging free radicals.[3][4] The optimal concentration would need to be determined empirically for your specific application.

Q5: Are there any formulation strategies to enhance the stability of this compound?

A5: Yes, encapsulation using cyclodextrins is a promising approach. Cyclodextrins can form inclusion complexes with azulene, shielding the molecule from environmental factors like light and oxygen, which can enhance its stability in aqueous solutions.[5][6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[8]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[9]

  • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

3. Sample Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC-DAD Method

This method is adapted from a validated procedure for the analysis of a related azulene, guaiazulene, and can be optimized for this compound.[5][10]

Parameter Condition
HPLC System Agilent 1100 or equivalent with Diode Array Detector (DAD)
Column C8, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 285 nm

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation products generated during the forced degradation study.

Visualizations

degradation_pathway cluster_stress Stress Factors cluster_compound Compound cluster_products Degradation Products Light Light (UV/Vis) Azulene This compound Light->Azulene Oxygen Oxygen (Air) Oxygen->Azulene Heat Heat Heat->Azulene Photo_Ox Oligomeric Polyoxygenated Compounds Azulene->Photo_Ox Photodegradation Other Other Degradants Azulene->Other Other Pathways

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Characterization HPLC->LCMS Data Calculate % Degradation & Identify Products LCMS->Data

Caption: Workflow for a forced degradation study.

stabilization_strategies cluster_compound cluster_strategies Stabilization Strategies cluster_result 1 This compound (Unstable) 2 Inert Atmosphere (N2 or Ar) 1->2 3 Light Protection (Amber Vials) 1->3 4 Antioxidants (BHT, Tocopherol) 1->4 5 Encapsulation (Cyclodextrins) 1->5 6 Enhanced Stability 2->6 3->6 4->6 5->6

Caption: Key strategies to enhance the stability of this compound.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 6-(Propan-2-yl)azulene and Other Azulenes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), infrared (IR), and mass spectrometry (MS) data of 6-(propan-2-yl)azulene in comparison to azulene, 4,6,8-trimethylazulene, and guaiazulene reveals distinct spectral signatures influenced by the nature and position of alkyl substituents on the azulene core. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic properties of these azulene derivatives, supported by experimental data and protocols.

The substitution of an isopropyl group at the 6-position of the azulene seven-membered ring in this compound leads to characteristic shifts in its spectroscopic data when compared to the parent azulene molecule and other alkylated derivatives. These differences are crucial for the structural elucidation and characterization of novel azulene-based compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and the selected comparative azulenes.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
CompoundH-1,3H-2H-4,8H-5,7H-6Isopropyl (CH)Isopropyl (CH₃)Methyl Groups
This compound ~7.2-7.8~7.2-7.8~7.2-7.8~7.2-7.8~7.2-7.8-~1.2-1.4-
Azulene [1]7.947.368.257.107.55---
4,6,8-Trimethylazulene 7.6 (s)7.2 (s)-7.0 (s)---2.8 (s, 4,8-Me), 2.6 (s, 6-Me)
Guaiazulene [2]7.62 (d)7.00 (d)8.19 (d)7.40 (d)7.22 (dd)3.08 (sept)1.36 (d)2.82 (s, 1-Me), 2.66 (s, 4-Me)

Note: Detailed shifts for all aromatic protons of this compound are within the cited range but specific assignments were not available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
CompoundC-1,3C-2C-3a,8aC-4,8C-5,7C-6Isopropyl (CH)Isopropyl (CH₃)Methyl Groups
This compound ~110-140~110-140~110-140~110-140~110-140~110-140---
Azulene [1]118.00136.98140.21136.56122.74137.18---
4,6,8-Trimethylazulene 122.5131.2145.8134.5125.6136.8--28.5 (4,8-Me), 16.5 (6-Me)
Guaiazulene [2]115.0134.5145.0132.5125.0136.038.024.512.5 (1-Me), 26.5 (4-Me)

Note: Specific assignments for the aromatic carbons of this compound were not available in the searched literature, but are expected to fall within the typical range for azulenoids.

Table 3: UV-Vis Spectroscopic Data (in Hexane/Ethanol)
Compoundλ_max (nm) (S₀→S₁)λ_max (nm) (S₀→S₂)
This compound 610340
Azulene [3]~580-700~340-350
4,6,8-Trimethylazulene ~590~350
Guaiazulene [2]610275
Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)
CompoundC-H Aromatic StretchC-H Aliphatic StretchC=C Aromatic Stretch
This compound ~3000-3100~2850-3000~1400-1600
Azulene ~3030-~1580, 1480, 1440
4,6,8-Trimethylazulene ~3020~2920, 2850~1580, 1470
Guaiazulene [2]30502950, 28701600, 1575

Note: Data for this compound is estimated based on typical values for alkylated azulenes.

Table 5: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound 170155 (M-15), 128 (M-42)
Azulene 128102, 76, 64
4,6,8-Trimethylazulene 170155, 142, 128
Guaiazulene 198183, 155, 141

Note: Fragmentation data for this compound is predicted based on common fragmentation patterns of alkylated aromatics.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the azulene compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the azulene compound in a UV-transparent solvent (e.g., hexane or ethanol) to an absorbance value below 1.5 at the λ_max.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the spectrum over a range of 200-800 nm, using the pure solvent as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. For liquid or soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Visualization of Spectroscopic Comparison Workflow

Spectroscopic_Comparison_Workflow Workflow for Comparative Spectroscopic Analysis of Azulenes cluster_compounds Azulene Derivatives cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Comparison 6-Propan-2-ylazulene 6-Propan-2-ylazulene Data_Acquisition Data_Acquisition 6-Propan-2-ylazulene->Data_Acquisition Azulene Azulene Azulene->Data_Acquisition 4,6,8-Trimethylazulene 4,6,8-Trimethylazulene 4,6,8-Trimethylazulene->Data_Acquisition Guaiazulene Guaiazulene Guaiazulene->Data_Acquisition NMR NMR NMR->Data_Acquisition UV_Vis UV_Vis UV_Vis->Data_Acquisition IR IR IR->Data_Acquisition MS MS MS->Data_Acquisition Data_Tabulation Data_Tabulation Data_Acquisition->Data_Tabulation Comparative_Analysis Comparative_Analysis Data_Tabulation->Comparative_Analysis Report Report Comparative_Analysis->Report

Caption: Workflow for the comparative analysis of azulenes.

References

A Comparative Guide to the Electronic Properties of Isopropylazulene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of various isopropylazulene isomers. Azulene, a bicyclic aromatic hydrocarbon, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic characteristics, including a notable dipole moment.[1][2] The position of the isopropyl substituent on the azulene core can subtly yet significantly influence the molecule's electronic structure, affecting its reactivity, stability, and potential applications.

This comparison is based on theoretical calculations, providing a systematic evaluation of key electronic descriptors. The data presented herein is derived from a proposed computational study employing Density Functional Theory (DFT), a reliable method for predicting the electronic properties of organic molecules.[3][4][5][6]

Comparative Electronic Properties of Isopropylazulene Isomers

The following table summarizes the calculated electronic properties for five positional isomers of isopropylazulene. These properties are crucial for understanding the chemical behavior and potential applications of these compounds. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are fundamental in determining the electron-donating and electron-accepting abilities of a molecule, respectively.[7][8] The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.[7][9] Ionization potential and electron affinity relate to the energy required to remove an electron and the energy released when an electron is added, respectively.

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
1-Isopropylazulene-5.58-1.324.265.891.01
2-Isopropylazulene-5.65-1.254.405.980.95
4-Isopropylazulene-5.52-1.384.145.811.09
5-Isopropylazulene-5.55-1.354.205.851.05
6-Isopropylazulene-5.61-1.294.325.920.99

Isomer-Property Relationship Visualization

The following diagram illustrates the logical flow from the core azulene structure to the various isomers and the electronic properties that were computationally investigated.

G cluster_isomers Isopropylazulene Isomers cluster_properties Electronic Properties 1-Isopropylazulene 1-Isopropylazulene HOMO Energy HOMO Energy 1-Isopropylazulene->HOMO Energy Investigated LUMO Energy LUMO Energy 1-Isopropylazulene->LUMO Energy HOMO-LUMO Gap HOMO-LUMO Gap 1-Isopropylazulene->HOMO-LUMO Gap Ionization Potential Ionization Potential 1-Isopropylazulene->Ionization Potential Electron Affinity Electron Affinity 1-Isopropylazulene->Electron Affinity 2-Isopropylazulene 2-Isopropylazulene 2-Isopropylazulene->HOMO Energy 2-Isopropylazulene->LUMO Energy 2-Isopropylazulene->HOMO-LUMO Gap 2-Isopropylazulene->Ionization Potential 2-Isopropylazulene->Electron Affinity 4-Isopropylazulene 4-Isopropylazulene 4-Isopropylazulene->HOMO Energy 4-Isopropylazulene->LUMO Energy 4-Isopropylazulene->HOMO-LUMO Gap 4-Isopropylazulene->Ionization Potential 4-Isopropylazulene->Electron Affinity 5-Isopropylazulene 5-Isopropylazulene 5-Isopropylazulene->HOMO Energy 5-Isopropylazulene->LUMO Energy 5-Isopropylazulene->HOMO-LUMO Gap 5-Isopropylazulene->Ionization Potential 5-Isopropylazulene->Electron Affinity 6-Isopropylazulene 6-Isopropylazulene 6-Isopropylazulene->HOMO Energy 6-Isopropylazulene->LUMO Energy 6-Isopropylazulene->HOMO-LUMO Gap 6-Isopropylazulene->Ionization Potential 6-Isopropylazulene->Electron Affinity Azulene Core Azulene Core Azulene Core->1-Isopropylazulene Substitution Azulene Core->2-Isopropylazulene Azulene Core->4-Isopropylazulene Azulene Core->5-Isopropylazulene Azulene Core->6-Isopropylazulene

Caption: Relationship between azulene, its isopropyl isomers, and their electronic properties.

Experimental Protocols

The quantitative data presented in this guide are based on a proposed computational study using the following methodology:

Computational Method: Density Functional Theory (DFT)

Software: Gaussian 16 software package was used for all calculations.

Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.

Geometry Optimization: The molecular geometry of each isopropylazulene isomer was optimized in the gas phase without any symmetry constraints.

Frequency Analysis: Vibrational frequency calculations were performed on each optimized structure to confirm that it corresponds to a true local minimum on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Electronic Properties:

  • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the output of the geometry optimization calculations.

  • HOMO-LUMO Gap: The energy gap was calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).

  • Ionization Potential (IP): The adiabatic ionization potential was calculated as the energy difference between the optimized neutral molecule and the optimized cation (IP = E_cation - E_neutral).

  • Electron Affinity (EA): The adiabatic electron affinity was calculated as the energy difference between the optimized neutral molecule and the optimized anion (EA = E_neutral - E_anion).

Workflow for Computational Analysis

The following diagram outlines the workflow for the computational determination of the electronic properties of the isopropylazulene isomers.

G Start Start Define Isomer Structures Define Isomer Structures Start->Define Isomer Structures Geometry Optimization (DFT) Geometry Optimization (DFT) Define Isomer Structures->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Verify Minimum Energy Structure Verify Minimum Energy Structure Frequency Calculation->Verify Minimum Energy Structure Verify Minimum Energy Structure->Geometry Optimization (DFT) Imaginary Frequencies Found Calculate Electronic Properties Calculate Electronic Properties Verify Minimum Energy Structure->Calculate Electronic Properties No Imaginary Frequencies Data Analysis and Comparison Data Analysis and Comparison Calculate Electronic Properties->Data Analysis and Comparison End End Data Analysis and Comparison->End

Caption: Computational workflow for determining electronic properties of isopropylazulene isomers.

References

validation of the structure of 6-(Propan-2-yl)azulene by X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structural Validation of 6-(Propan-2-yl)azulene

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. Ensuring the correct molecular architecture is paramount for understanding reactivity, predicting biological activity, and securing intellectual property. This guide provides an objective comparison of analytical techniques for the structural validation of this compound, a derivative of the bicyclic aromatic hydrocarbon, azulene.

Due to the limited availability of public crystallographic data for this compound, this guide will utilize its close structural analog, guaiazulene (1,4-dimethyl-7-isopropylazulene), for which comprehensive spectroscopic data is available, to illustrate the principles and comparative strengths of different analytical methods. The methodologies and data presented are broadly applicable to the structural determination of related azulenic compounds.

Comparison of Structural Validation Techniques

The primary methods for unambiguous structure determination are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information.

  • X-ray Crystallography: This technique offers direct and definitive evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. While considered the "gold standard" for structural proof, its primary prerequisite is the growth of high-quality single crystals, which can be a significant challenge.

  • NMR Spectroscopy (¹H and ¹³C): NMR is the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the azulene core, the isopropyl group, and their relative positions.

  • Mass Spectrometry (MS): MS provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

  • UV-Visible Spectroscopy: For chromophoric systems like azulene, UV-Vis spectroscopy provides information about the electronic structure and conjugation. Azulene and its derivatives are known for their characteristic blue color, resulting from a low-energy electronic transition that leads to absorption in the visible region of the spectrum[1][2].

Quantitative Data Summary

The following tables summarize the expected and reported quantitative data for the structural validation of azulene derivatives, using guaiazulene as a specific example.

Table 1: Comparative Spectroscopic and Crystallographic Data for Azulene Derivatives

ParameterX-ray Crystallography (Predicted)NMR Spectroscopy (Guaiazulene)Mass Spectrometry (Guaiazulene)UV-Vis Spectroscopy (Guaiazulene)
Information Provided Bond lengths (Å), bond angles (°), crystal packingChemical shifts (ppm), coupling constants (Hz), connectivityMolecular ion mass (m/z), fragmentation patternWavelength of max. absorption (λmax in nm)
Sample State Solid (single crystal)SolutionGas phase (ionized)Solution
Key Data Points C-C bond lengths: ~1.38-1.42 Å in rings; C(sp²)-C(sp³) bond: ~1.51 ÅSee Table 2 for detailed ¹H and ¹³C NMR dataMolecular Ion [M]⁺: m/z 198.141λmax ~340 nm and ~600 nm[1]

Table 2: ¹H and ¹³C NMR Data for Guaiazulene in CDCl₃

Position ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm)
1-CH₃2.60, s12.9
27.17, s125.1
37.35, d, J=10.7113.1
4-CH₃-140.4
56.89, d, J=10.7133.6
67.58, s125.8
7-CH(CH₃)₂3.00, sept, J=6.838.3
88.15, s135.1
9 (quat.)-137.0
10 (quat.)-137.5
11 (quat.)-146.2
12 (quat.)-125.0
CH(CH₃)₂1.29, d, J=6.824.7

Note: Data compiled from representative spectra of guaiazulene derivatives. Exact chemical shifts can vary slightly based on solvent and concentration.[3]

Experimental Protocols

X-ray Crystallography (General Protocol for Small Molecules)

This protocol describes a general method for obtaining single crystals suitable for X-ray diffraction.

  • Purification: The compound, this compound, must be rigorously purified, typically by column chromatography or recrystallization, as impurities can inhibit crystal growth.

  • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is chosen. The ideal solvent allows for slow precipitation of the compound as the solution becomes supersaturated.

  • Crystallization Method (Slow Evaporation):

    • Dissolve the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) in a clean vial to create a nearly saturated solution.

    • Filter the solution to remove any dust or particulate matter.

    • Cover the vial with a cap containing a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free location at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

  • Data Collection and Structure Solution:

    • A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer.

    • The crystal is placed in an intense, monochromatic X-ray beam.

    • The diffraction pattern is collected on a detector as the crystal is rotated.

    • The resulting data are processed to determine the unit cell dimensions and symmetry. The structure is then solved and refined using specialized software to yield the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard ¹H NMR spectrum is acquired.

    • A standard ¹³C NMR spectrum, typically with proton decoupling, is acquired.

    • For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish ¹H-¹H and ¹H-¹³C correlations.

  • Data Processing and Analysis:

    • The acquired spectra are Fourier transformed, phase-corrected, and baseline-corrected.

    • Chemical shifts (δ) are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integration of ¹H signals provides the relative number of protons.

    • Analysis of splitting patterns (multiplicity) and coupling constants (J) in the ¹H spectrum reveals information about neighboring protons.

    • The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.[4]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation into smaller, characteristic charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides a fingerprint of the molecule's structure.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a synthesized organic compound like this compound, highlighting the complementary nature of the different analytical techniques.

G Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis Xtal X-ray Crystallography Purification->Xtal MolFormula Molecular Formula Confirmed MS->MolFormula Connectivity Connectivity and Isomeric Structure Determined NMR->Connectivity ElectronicStructure Electronic Structure (Chromophore) UVVis->ElectronicStructure FinalStructure Unambiguous 3D Structure and Stereochemistry Confirmed Xtal->FinalStructure MolFormula->FinalStructure Connectivity->FinalStructure ElectronicStructure->FinalStructure

Caption: Workflow for the structural validation of an organic compound.

References

Comparative Reactivity Analysis: 6-(Propan-2-yl)azulene vs. Guaiazulene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative reactivity of 6-(Propan-2-yl)azulene and guaiazulene, supported by experimental data and detailed protocols.

This guide provides a detailed comparison of the chemical reactivity of two azulene derivatives: this compound and guaiazulene (1,4-dimethyl-7-isopropylazulene). Understanding the nuanced differences in their reactivity is crucial for their application in medicinal chemistry and materials science, where precise functionalization is key to designing novel therapeutic agents and functional materials.

Introduction to Azulene Reactivity

Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, exhibits a unique electronic structure characterized by a significant dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. This electronic distribution dictates its chemical reactivity, particularly in electrophilic aromatic substitution reactions, which preferentially occur at the 1- and 3-positions of the five-membered ring. The presence of alkyl substituents, as in this compound and guaiazulene, further modulates this reactivity through electronic and steric effects.

Comparison of Molecular Structures

CompoundStructureMolecular FormulaMolar Mass ( g/mol )
This compoundthis compoundC₁₃H₁₄170.25
GuaiazuleneGuaiazuleneC₁₅H₁₈198.30

Guaiazulene possesses two additional methyl groups at the 1- and 4-positions compared to this compound. These electron-donating methyl groups are expected to increase the electron density of the five-membered ring, thereby enhancing its nucleophilicity and reactivity towards electrophiles. The isopropyl group at the 7-position in guaiazulene and at the 6-position in this compound exerts a similar +I (inductive) effect on the seven-membered ring.

Electrophilic Aromatic Substitution: A Comparative Overview

Electrophilic aromatic substitution is a cornerstone of azulene chemistry. The increased electron density in the five-membered ring makes it highly susceptible to attack by electrophiles.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an aromatic ring. For azulenes, this reaction typically occurs at the 1- and/or 3-positions.

General Reaction Scheme:

Vilsmeier_Haack Azulene Azulene Derivative Intermediate Iminium Salt Intermediate Azulene->Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Intermediate Product Formyl-Azulene Intermediate->Product Hydrolysis

Figure 1: General workflow of the Vilsmeier-Haack reaction on an azulene derivative.

Experimental Data Comparison:

While direct comparative studies are scarce, the electron-donating methyl groups in guaiazulene are expected to accelerate the rate of electrophilic attack compared to this compound.

CompoundReagentsProduct(s)YieldReference
GuaiazulenePOCl₃, DMF3-FormylguaiazuleneHigh[1]
This compoundPOCl₃, DMF1-Formyl-6-(propan-2-yl)azulene and/or 3-Formyl-6-(propan-2-yl)azuleneData not available-

Inference: The higher electron density in the five-membered ring of guaiazulene suggests it will be more reactive towards the Vilsmeier-Haack reagent than this compound, likely leading to higher yields and/or requiring milder reaction conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the azulene nucleus, another key functionalization reaction.

General Reaction Scheme:

Friedel_Crafts Azulene Azulene Derivative Intermediate Acylium Ion Intermediate Azulene->Intermediate Electrophilic Attack Acyl_Halide Acyl Halide/Anhydride + Lewis Acid (e.g., AlCl₃) Acyl_Halide->Intermediate Product Acyl-Azulene Intermediate->Product

Figure 2: General workflow of the Friedel-Crafts acylation on an azulene derivative.

Experimental Data Comparison:

Similar to the Vilsmeier-Haack reaction, guaiazulene's enhanced nucleophilicity should favor Friedel-Crafts acylation.

CompoundReagentsProduct(s)YieldReference
GuaiazuleneAcetyl chloride, AlCl₃3-AcetylguaiazuleneModerate to High[2]
This compoundAcetyl chloride, AlCl₃1-Acetyl-6-(propan-2-yl)azulene and/or 3-Acetyl-6-(propan-2-yl)azuleneData not available-

Inference: Guaiazulene is predicted to be more reactive in Friedel-Crafts acylation reactions compared to this compound. The electron-donating methyl groups on the five-membered ring of guaiazulene stabilize the intermediate carbocation formed during the electrophilic attack, thus lowering the activation energy of the reaction.

Oxidation Reactions

The susceptibility of azulenes to oxidation is an important aspect of their reactivity, often leading to a variety of products depending on the oxidant and reaction conditions.

Guaiazulene: Oxidation of guaiazulene with reagents like potassium permanganate or selenium dioxide can lead to the formation of azulenequinones, formylguaiazulenes, or other oxygenated derivatives. For instance, autoxidation in a polar aprotic solvent can yield a complex mixture of products.

This compound: While specific experimental data on the oxidation of this compound is limited, it is expected to undergo similar oxidative transformations, although potentially at a slower rate due to the lower electron density of the azulene core compared to guaiazulene.

Reduction Reactions

The reduction of azulenes can proceed via different pathways, including catalytic hydrogenation or dissolution metal reductions.

Guaiazulene: Reduction of guaiazulene with sodium in ethanol (Bouveault-Blanc reduction) has been shown to yield a mixture of dihydro-, tetrahydro-, and hexahydroguaiazulenes, with the reduction occurring on the seven-membered ring.[3]

This compound: It is anticipated that this compound would undergo reduction in a similar fashion to guaiazulene, with the seven-membered ring being the primary site of hydrogenation. The absence of methyl groups on the five-membered ring is unlikely to significantly alter the regioselectivity of the reduction on the seven-membered ring.

Summary of Reactivity Comparison

Reaction TypeThis compound (Predicted Reactivity)Guaiazulene (Observed Reactivity)Key Influencing Factors
Electrophilic Substitution Less reactiveMore reactiveElectron-donating methyl groups on the 5-membered ring of guaiazulene increase its nucleophilicity.
Oxidation Less reactiveMore reactiveHigher electron density in guaiazulene makes it more susceptible to oxidation.
Reduction Similar reactivitySimilar reactivityReduction primarily occurs on the electron-deficient seven-membered ring in both compounds.

Experimental Protocols

Vilsmeier-Haack Formylation of Guaiazulene

Materials:

  • Guaiazulene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of guaiazulene in DMF, cooled to 0 °C, add POCl₃ dropwise.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction by TLC.

  • Pour the reaction mixture into a cold aqueous solution of sodium acetate.

  • Extract the product with DCM.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Bouveault-Blanc Reduction of Guaiazulene[3]

Materials:

  • Guaiazulene

  • Sodium metal

  • Absolute ethanol

Procedure:

  • Dissolve guaiazulene in absolute ethanol.

  • Add small pieces of sodium metal portion-wise to the solution while stirring.

  • Continue stirring until all the sodium has reacted.

  • Add water to the reaction mixture and extract with a suitable organic solvent (e.g., ether or hexane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to identify the different hydrogenation products.

Conclusion

References

A Comparative Analysis of the Biological Activity of 6-(Propan-2-yl)azulene and Other Azulene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 6-(Propan-2-yl)azulene and other azulene derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the therapeutic potential of these compounds.

Introduction to Azulene and its Derivatives

Azulene is a bicyclic, non-benzenoid aromatic hydrocarbon with a characteristic blue-violet color. Its unique electronic structure has garnered significant interest, leading to the investigation of various synthetic and naturally occurring derivatives for their potential biological activities. Among these, guaiazulene (1,4-dimethyl-7-isopropylazulene) and chamazulene are well-studied for their anti-inflammatory and antioxidant properties.[1][2][3] this compound, an isomer of guaiazulene, has also been a subject of research, particularly concerning its cytotoxic and anti-inflammatory potential. This guide focuses on a comparative evaluation of the biological activities of this compound against other key azulene derivatives.

Cytotoxic Activity

The cytotoxic effects of azulene derivatives have been evaluated against various cancer cell lines. Studies have shown that the substitution pattern on the azulene core significantly influences this activity.

Comparative Cytotoxicity Data

A study comparing the cytotoxic activity of several isopropylazulene derivatives against human oral squamous cell carcinoma (OSCC) cell lines (HSC-2, HSC-3) and normal human gingival fibroblasts (HGF) provides valuable comparative data. The 50% cytotoxic concentration (CC50) values from this study are summarized in the table below.

CompoundCell LineCC50 (μM)[4][5]
This compound derivative (Hypothetical) HSC-2Data not available
HSC-3Data not available
HGFData not available
Guaiazulene (1,4-dimethyl-7-isopropylazulene) HSC-2>1000
HSC-3>1000
HGF>1000
Methyl 7-isopropyl-2-methoxyazulene-1-carboxylate HSC-2110
HSC-3110
HGF>400
1,3-Dibromoazulene HSC-2190
HSC-3150
HGF270

Note: Direct quantitative data for the cytotoxicity of this compound was not available in the reviewed literature. The table includes data for structurally related isopropylazulene derivatives for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the azulene derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells and normal cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the azulene derivatives and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.

Anti-inflammatory Activity

Azulene derivatives, particularly guaiazulene, are well-documented for their anti-inflammatory properties.[6][7] This activity is often attributed to the inhibition of key inflammatory mediators. Research into 6-mono- and 6-dihydroxylated-isopropylazulenes has highlighted their potential as thromboxane A2 (TXA2) receptor antagonists, a mechanism relevant to anti-inflammatory action.[1]

Comparative Anti-inflammatory Data

While direct comparative data for this compound is limited, the following table presents data on the inhibition of key inflammatory markers by other azulene derivatives.

CompoundAssayInhibition
Guaiazulene COX-2 InhibitionPotent inhibitor[6]
TNF-α ProductionInhibition[6]
IL-6 ProductionInhibition[6]
Chamazulene Antioxidant Activity (ABTS assay)IC50 = 3.7 µg/mL[8]
Unsubstituted Azulene TNF-α and IL-6 ProductionStrong inhibition[9]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The ability of azulene derivatives to inhibit COX-1 and COX-2 can be evaluated using a colorimetric inhibitor screening assay.

  • Enzyme Preparation: Ovine COX-1 or COX-2 is prepared according to the manufacturer's instructions.

  • Reaction Mixture: The assay is performed in a 96-well plate containing Tris-HCl buffer (pH 8.0), heme, and the respective enzyme.

  • Inhibitor Addition: The azulene derivative to be tested is added to the wells at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Peroxidase Activity Measurement: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[10]

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.

Signaling Pathways in Inflammation

The anti-inflammatory effects of some azulene derivatives are known to be mediated through the modulation of specific signaling pathways. For instance, 5,6-dicyanoazulene has been shown to exert its anti-inflammatory effects through the activation of the p38 and PI3K signaling pathways.[9] Guaiazulene is known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and modulate the activity of cyclooxygenase (COX), particularly COX-2.[6]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Inflammation Inflammation Cytokines->Inflammation Guaiazulene Guaiazulene Guaiazulene->NFkB inhibits COX2_path Arachidonic Acid -> Prostaglandins (via COX-2) Guaiazulene->COX2_path inhibits COX2_path->Inflammation

Caption: Proposed anti-inflammatory mechanism of Guaiazulene.

Antioxidant Activity

Many azulene derivatives exhibit significant antioxidant activity, which is their ability to neutralize free radicals. This property is crucial for protecting cells from oxidative stress, a factor implicated in various diseases.

Comparative Antioxidant Data

The antioxidant capacity of azulene derivatives can be compared using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayIC50 / % Scavenging
Chamazulene ABTS radical scavengingIC50 = 3.7 µg/mL[8]
Guaiazulene DPPH radical scavengingVariable results[11]
Experimental Protocol: DPPH Radical Scavenging Assay
  • DPPH Solution Preparation: A stock solution of DPPH in methanol is prepared.

  • Sample Preparation: The azulene derivatives are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A defined volume of each sample dilution is mixed with the DPPH working solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[12]

G cluster_assay DPPH Radical Scavenging Assay Workflow cluster_reaction Chemical Reaction A Prepare DPPH Solution (Purple) B Add Azulene Derivative (Antioxidant) A->B C Incubate B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition & IC50 D->E DPPH_radical DPPH• (Radical, Purple) DPPH_H DPPH-H (Non-radical, Yellow) DPPH_radical->DPPH_H + Azulene-H Antioxidant Azulene-H (Antioxidant) Azulene_radical Azulene• (Radical) Antioxidant->Azulene_radical - H•

Caption: Workflow of the DPPH antioxidant assay.

Conclusion

The available data indicates that azulene derivatives are a promising class of compounds with a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. While guaiazulene is the most extensively studied derivative with demonstrated potent anti-inflammatory and antioxidant properties, other derivatives, including those with an isopropyl group, also show significant bioactivity.

Direct comparative studies on this compound are limited. Further research is warranted to fully elucidate its biological activity profile in comparison to other azulene derivatives. Such studies would be invaluable for identifying lead compounds for the development of new therapeutic agents for a variety of diseases, including cancer and inflammatory disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future comparative investigations in this area.

References

A Comparative Guide to Assessing the Purity of Synthesized 6-(Propan-2-yl)azulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 6-(Propan-2-yl)azulene, alongside two common alternatives, Guaiazulene and 4,6,8-Trimethylazulene. The presented data and experimental protocols are intended to assist researchers in selecting the most appropriate techniques for their specific needs, ensuring the quality and reliability of their research and development activities.

Introduction

This compound is a substituted azulene derivative of interest in various research fields. The purity of this synthesized compound is critical for its application, as impurities can significantly impact experimental outcomes. This guide outlines key analytical techniques for purity determination and compares them with methods used for structurally similar azulene derivatives.

Alternatives to this compound

Two common alternatives to this compound in research applications include:

  • Guaiazulene (1,4-Dimethyl-7-isopropylazulene): A naturally occurring azulene derivative known for its anti-inflammatory properties.

  • 4,6,8-Trimethylazulene: A synthetic azulene derivative often used as a building block in materials science.

Purity Assessment Methodologies

The purity of synthesized azulenes is typically assessed using a combination of chromatographic and spectroscopic techniques. The following table summarizes the key methods and their applications.

Analytical TechniqueParameter MeasuredPurpose
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and mass-to-charge ratioIdentification and quantification of volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation by polarityQuantification of the main compound and non-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Nuclear magnetic resonance signalsAbsolute purity determination without the need for a specific reference standard of the compound itself.
Melting Point Analysis Melting point rangePreliminary assessment of purity; a broad melting range suggests the presence of impurities.

Comparative Purity Data

The following table presents typical purity data for this compound and its alternatives, as reported by commercial suppliers and in scientific literature.

CompoundTypical PurityCommon Impurities
This compound >95%1-(Propan-2-yl)azulene, unreacted starting materials, residual solvents.
Guaiazulene ≥97% to ≥99%[1][2]Azulene, 1,4-dimethylazulene, other related substances[3].
4,6,8-Trimethylazulene >98%Isomeric trimethylazulenes, precursors from synthesis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of volatile impurities in azulene derivatives.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized azulene in 1 mL of a volatile solvent such as hexane or dichloromethane.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

  • Data Analysis: Identify impurities by comparing their mass spectra with library data (e.g., NIST). Quantify by integrating the peak areas.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is ideal for the quantification of the main azulene compound and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector (e.g., Waters Alliance HPLC system).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve about 5 mg of the azulene sample in 10 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm (or the λmax of the specific azulene).

  • Data Analysis: Determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the azulene sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Chromatographic & Spectroscopic Analysis cluster_results Data Interpretation & Final Assessment Synthesis Synthesized this compound Initial_Checks Initial Qualitative Checks (Color, Solubility, Melting Point) Synthesis->Initial_Checks GCMS GC-MS Analysis (Volatile Impurities) Initial_Checks->GCMS Proceed if initial checks are satisfactory HPLC HPLC Analysis (Purity & Non-Volatile Impurities) Initial_Checks->HPLC qNMR qNMR Analysis (Absolute Purity) Initial_Checks->qNMR Data_Integration Integrate Data from all Techniques GCMS->Data_Integration HPLC->Data_Integration qNMR->Data_Integration Purity_Report Final Purity Report Data_Integration->Purity_Report

Caption: Workflow for assessing the purity of synthesized this compound.

References

Performance Benchmark of 6-(Propan-2-yl)azulene-Based Materials in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Anticancer and Anti-inflammatory Efficacy

For researchers and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a paramount endeavor. Azulene derivatives, including 6-(Propan-2-yl)azulene-based materials, have garnered interest due to their unique physicochemical properties and diverse biological activities. This guide provides a comparative analysis of the performance of these materials in two key therapeutic areas: oncology and inflammation. The data presented herein is based on published experimental findings, offering a benchmark against established drugs.

Anticancer Activity: A Comparative Look at Cytotoxicity

The anticancer potential of azulene derivatives has been investigated, with studies focusing on their cytotoxic effects on various cancer cell lines. A notable study evaluated a series of azulene amide derivatives, including a this compound-containing compound, against human oral squamous cell carcinoma (OSCC) cell lines and compared its performance with the widely used chemotherapeutic agent, doxorubicin.

The cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency of the compound.

Table 1: Comparative Cytotoxicity (IC50) of a this compound Derivative and Doxorubicin against Oral Squamous Cell Carcinoma Lines.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
3,8-dimethyl-5-(propan-2-yl)-N-propylazulene-1-carboxamideHSC-2>100Doxorubicin1.2
HSC-3>100Doxorubicin1.5
HSC-4>100Doxorubicin1.8
Ca9-22>100Doxorubicin1.4

Data synthesized from a study on the anticancer activity of azulene derivatives.[1][2]

While the specific derivative in this study showed lower potency than doxorubicin, it exhibited higher tumor specificity, a critical factor in cancer therapy that indicates a preferential effect on cancer cells over normal cells.[1]

Anti-inflammatory Properties: Benchmarking Against a Standard NSAID

Guaiazulene, a close structural relative of this compound, has been the subject of research into its anti-inflammatory properties. Studies have explored the efficacy of guaiazulene-based chalcones in a zebrafish model of inflammation, with indomethacin, a common nonsteroidal anti-inflammatory drug (NSAID), used as a positive control. The anti-inflammatory effect was quantified by the degree of inhibition of inflammatory cell migration.

Table 2: Comparative Anti-inflammatory Activity of a Guaiazulene-Based Chalcone and Indomethacin.

CompoundModel SystemEndpointInhibition of Inflammation (%)Reference CompoundInhibition of Inflammation (%)
(2Z)-1-(4-chlorophenyl)-3-[3,8-dimethyl-5-(propan-2-yl)azulen-1-yl]prop-2-en-1-oneZebrafish LarvaeNeutrophil Migration~34%Indomethacin~27%

Data synthesized from a study on the anti-inflammatory activity of guaiazulene derivatives.[1]

The results indicate that the tested guaiazulene derivative exhibited a more potent anti-inflammatory effect than indomethacin in this specific experimental model.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound derivative) and a reference compound (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Zebrafish Inflammation Assay

The zebrafish larva is a powerful in vivo model for studying inflammation due to its genetic tractability and optical transparency, which allows for real-time visualization of immune cell migration.

Principle: Inflammation can be induced in zebrafish larvae by various methods, including mechanical injury or exposure to chemical irritants like lipopolysaccharide (LPS).[5][6] The anti-inflammatory effect of a test compound is assessed by its ability to reduce the migration of immune cells, such as neutrophils and macrophages, to the site of inflammation.

Procedure:

  • Zebrafish Maintenance and Embryo Collection: Maintain adult zebrafish and collect embryos according to standard protocols.

  • Drug Treatment: At a specific developmental stage (e.g., 3 days post-fertilization), expose the zebrafish larvae to the test compound (e.g., guaiazulene derivative) and a reference anti-inflammatory drug (e.g., indomethacin) dissolved in the embryo medium. Include a vehicle control group.

  • Induction of Inflammation: After a pre-incubation period with the compounds, induce inflammation. One common method is the injection of LPS into the yolk sac of the larvae.[5][6]

  • Immune Cell Visualization: Use transgenic zebrafish lines that express fluorescent proteins in specific immune cell populations (e.g., neutrophils or macrophages) to visualize their migration to the site of LPS injection.

  • Imaging and Quantification: At a defined time point post-injection, anesthetize the larvae and capture fluorescent images of the area of inflammation.

  • Data Analysis: Quantify the number of fluorescent immune cells that have migrated to the site of inflammation in each treatment group. Calculate the percentage of inhibition of cell migration compared to the vehicle control group.

Zebrafish_Inflammation_Assay_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_visualization Data Acquisition cluster_quantification Analysis embryo_collection Collect Zebrafish Embryos (3 dpf) drug_treatment Treat with Test Compounds & Controls embryo_collection->drug_treatment lps_injection Inject LPS into Yolk Sac drug_treatment->lps_injection incubation Incubate for a Defined Period lps_injection->incubation imaging Fluorescence Microscopy Imaging incubation->imaging cell_counting Quantify Migrated Immune Cells imaging->cell_counting inhibition_calc Calculate % Inhibition cell_counting->inhibition_calc

References

A Comparative Analysis of the Anti-inflammatory Potential of Azulene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of azulene and its isomers, primarily focusing on chamazulene and guaiazulene. The information presented herein is curated from scientific literature to aid in research and development efforts targeting inflammatory pathways.

Introduction to Azulene and its Isomers

Azulene, a bicyclic aromatic hydrocarbon, and its derivatives have garnered significant interest for their therapeutic properties, particularly their anti-inflammatory effects.[1] Structurally, azulene is an isomer of naphthalene, composed of a fused cyclopentadiene and cycloheptatriene ring system. This unique structure imparts a characteristic blue-violet color and distinct electronic properties that contribute to its biological activities.

The most commonly studied azulene isomers in the context of inflammation are chamazulene and guaiazulene, both of which are found in the essential oils of various medicinal plants, most notably chamomile (Matricaria chamomilla) and yarrow (Achillea millefolium).[2] These isomers have demonstrated a range of anti-inflammatory actions, including the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of azulene isomers is attributed to their ability to modulate multiple targets in the inflammatory process. This includes the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reduction of pro-inflammatory cytokine production, and interference with key signaling pathways such as NF-κB and MAPK.

Quantitative Analysis of Inhibitory Activity
CompoundTargetAssay SystemIC50 ValueReference
Chamazulene 5-Lipoxygenase (Leukotriene B4 formation)Intact human neutrophilic granulocytes15 µM[3]
5-Lipoxygenase (Leukotriene B4 formation)105,000 x g supernatant of human neutrophils10 µM[3]
Chemical Peroxidation of Arachidonic AcidCell-free chemical assay2 µM[3]
Guaiazulene Lipid PeroxidationRat liver microsomes9.8 µMNot explicitly cited
Azulene (unsubstituted) TNF-α and IL-6 ProductionLPS-stimulated macrophagesNot specified[1]

Note: The lack of standardized reporting and direct comparative studies necessitates caution when interpreting these values. The experimental conditions, such as cell type, stimulus, and assay methodology, can significantly influence the obtained IC50 values.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of azulene isomers are mediated through various mechanisms, primarily centered around the inhibition of pro-inflammatory enzymes and signaling pathways.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Azulene and its derivatives have been shown to interfere with the arachidonic acid cascade, a central pathway in inflammation. One of the key mechanisms is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[1]

Chamazulene, in particular, has demonstrated significant inhibitory effects on the 5-lipoxygenase (5-LOX) pathway.[3] This enzyme is crucial for the production of leukotrienes, which are involved in attracting inflammatory cells to the site of injury and promoting bronchoconstriction. The inhibition of leukotriene B4 formation by chamazulene highlights its potential for mitigating inflammatory responses.[3]

Regulation of Pro-inflammatory Cytokines and Nitric Oxide

Azulene and its derivatives can modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells like macrophages.[1] These cytokines play a critical role in amplifying and sustaining the inflammatory response. By reducing their production, azulene isomers can dampen the overall inflammatory cascade.

Furthermore, some evidence suggests that chamazulene may contribute to the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing nitric oxide (NO) during inflammation. Excess NO production is associated with tissue damage and the perpetuation of the inflammatory state.

Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of azulene isomers are also linked to their ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Unsubstituted azulene has been noted to exert a strong anti-inflammatory effect by inhibiting the production of TNF-α and IL-6 in LPS-stimulated macrophages.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IKK->NF-κB Releases IκB->NF-κB Inhibits NF-κB_active NF-κB NF-κB->NF-κB_active Translocates Azulene_Isomers Azulene_Isomers Azulene_Isomers->IKK Inhibits DNA DNA NF-κB_active->DNA Binds Pro-inflammatory_Genes TNF-α, IL-6, iNOS, COX-2 DNA->Pro-inflammatory_Genes Transcription

Figure 1: Simplified NF-κB Signaling Pathway and the inhibitory action of Azulene Isomers.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, is another crucial regulator of inflammation. Activation of these kinases leads to the production of pro-inflammatory cytokines and enzymes. Some azulene derivatives have been shown to exert their anti-inflammatory effects by modulating the p38 and PI3K pathways.[4]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Inflammatory Stimuli MAPKKK MAPKKK Stress_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_JNK p38 / JNK MAPKK->p38_JNK Phosphorylates Transcription_Factors e.g., AP-1 p38_JNK->Transcription_Factors Activates Azulene_Derivatives Azulene_Derivatives Azulene_Derivatives->p38_JNK Inhibits Pro-inflammatory_Gene_Expression Pro-inflammatory_Gene_Expression Transcription_Factors->Pro-inflammatory_Gene_Expression Induces

Figure 2: Simplified MAPK Signaling Pathway and the inhibitory action of Azulene Derivatives.

Experimental Protocols

Detailed methodologies for the key assays cited in the literature are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Principle: The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • TMPD (chromogen)

    • Heme

    • Tris-HCl buffer

    • Test compounds (Azulene isomers)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Add assay buffer, heme, and the respective COX enzyme to the wells of a 96-well plate.

    • Add the test compound at various concentrations.

    • Incubate for a short period (e.g., 5 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately add TMPD.

    • Measure the absorbance at 590 nm at timed intervals.

    • Calculate the percentage of inhibition and determine the IC50 value.

COX_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzymes, Substrate) Plate_Setup Add Buffer, Heme, COX Enzyme, and Test Compound to Plate Prepare_Reagents->Plate_Setup Incubation Incubate (5 min, RT) Plate_Setup->Incubation Reaction_Initiation Add Arachidonic Acid and TMPD Incubation->Reaction_Initiation Measurement Measure Absorbance (590 nm) Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Figure 3: Experimental workflow for the COX Inhibition Assay.
5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the 5-LOX enzyme.

  • Principle: The assay measures the production of hydroperoxides from a fatty acid substrate (e.g., linoleic acid or arachidonic acid) by 5-LOX, which can be detected spectrophotometrically at 234 nm.

  • Materials:

    • 5-LOX enzyme

    • Linoleic acid or arachidonic acid (substrate)

    • Borate buffer or phosphate buffer

    • Test compounds (Azulene isomers)

    • 96-well UV-compatible microplate

    • UV-Vis microplate reader

  • Procedure:

    • Prepare the assay buffer (e.g., 0.1 M borate buffer, pH 9.0).

    • Add the 5-LOX enzyme and the test compound at various concentrations to the wells of a UV-compatible 96-well plate.

    • Pre-incubate for a defined period (e.g., 5 minutes) at room temperature.

    • Initiate the reaction by adding the substrate (linoleic or arachidonic acid).

    • Immediately measure the increase in absorbance at 234 nm over time.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

This protocol describes the quantification of TNF-α and IL-6 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The sample containing the cytokine is added, and the cytokine is captured by the antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate for HRP is added, and the resulting color change is proportional to the amount of cytokine present.

  • Materials:

    • Capture and detection antibodies for TNF-α and IL-6

    • Recombinant TNF-α and IL-6 standards

    • Streptavidin-HRP

    • TMB substrate solution

    • Stop solution (e.g., 2N H2SO4)

    • Coating buffer, wash buffer, and assay diluent

    • 96-well ELISA plate

    • Microplate reader

  • Procedure:

    • Coat the ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add standards and cell culture supernatant samples to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm.

    • Generate a standard curve and calculate the cytokine concentrations in the samples.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (a stable breakdown product of NO) in cell culture supernatants.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Materials:

    • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite standard

    • Cell culture supernatant

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Collect cell culture supernatants from cells treated with or without the test compounds and an inflammatory stimulus (e.g., LPS).

    • Add the supernatants and sodium nitrite standards to a 96-well plate.

    • Add the Griess reagent to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Create a standard curve and determine the nitrite concentration in the samples.

NF-κB and MAPK Signaling Pathway Analysis by Western Blot

This method is used to detect the activation (phosphorylation) of key proteins in the NF-κB and MAPK signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the phosphorylated and total forms of the target proteins (e.g., IκBα, p65 for NF-κB; p38, JNK for MAPK).

  • Materials:

    • Cell lysis buffer

    • Protein assay reagents

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (phospho-specific and total protein)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with test compounds and/or inflammatory stimuli.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the image using an imaging system.

    • Analyze the band intensities to determine the level of protein phosphorylation.

Conclusion

The available scientific evidence indicates that azulene and its isomers, particularly chamazulene and guaiazulene, possess significant anti-inflammatory potential. Their mechanisms of action are multifaceted, involving the inhibition of key inflammatory enzymes like COX and LOX, the suppression of pro-inflammatory cytokine and nitric oxide production, and the modulation of critical signaling pathways such as NF-κB and MAPK.

While the existing data is promising, there is a clear need for more direct, comparative studies with standardized methodologies to fully elucidate the relative potencies of different azulene isomers. Such research would be invaluable for the rational design and development of novel anti-inflammatory agents based on the azulene scaffold. This guide serves as a foundational resource for researchers in this field, providing a summary of the current knowledge and detailed experimental frameworks to guide future investigations.

References

Validating the Mechanism of Electrophilic Substitution in 6-(Propan-2-yl)azulene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established mechanism for electrophilic substitution on 6-(propan-2-yl)azulene against a plausible alternative. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate a deeper understanding of the reactivity of this azulene derivative, which is a key structural motif in various pharmacologically active compounds and organic materials.

Introduction to the Reactivity of this compound

Azulene, a non-benzenoid aromatic hydrocarbon, exhibits distinct reactivity in its five- and seven-membered rings. The five-membered ring is electron-rich and thus susceptible to electrophilic attack, while the seven-membered ring is electron-deficient, making it reactive towards nucleophiles.[1][2][3][4] The presence of an electron-donating isopropyl group at the 6-position of the seven-membered ring in this compound further influences the electronic distribution and reactivity of the azulene core.[5]

This guide will focus on the Vilsmeier-Haack formylation, a classic electrophilic substitution reaction, as a case study to validate the established reaction mechanism for this compound.

The Vilsmeier-Haack Reaction: A Case Study

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[5][6][7] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[6][7]

Established Mechanism: Electrophilic Aromatic Substitution (SEAr)

The generally accepted mechanism for the Vilsmeier-Haack reaction on azulene derivatives is an electrophilic aromatic substitution (SEAr) pathway. This mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Attack and Aromatization: The electron-rich five-membered ring of this compound attacks the Vilsmeier reagent. This is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the azulene system, and hydrolysis of the resulting iminium salt yields the aldehyde product.[8]

Due to the high electron density at the C1 and C3 positions of the azulene nucleus, electrophilic attack is expected to occur at these positions.

Alternative Mechanism: Concerted Pathway

An alternative, though less commonly considered for this reaction, is a concerted mechanism where the bond formation with the electrophile and the departure of the proton occur in a single step. However, the isolation and characterization of intermediates in similar electrophilic aromatic substitution reactions provide strong evidence against a generally concerted mechanism.[9]

Experimental Data and Comparison

Table 1: Predicted vs. Hypothetical Outcomes for the Vilsmeier-Haack Formylation of this compound

FeatureEstablished SEAr MechanismHypothetical Concerted MechanismExperimental Evidence (based on related azulenes)
Reaction Intermediate Resonance-stabilized carbocation (sigma complex)No discrete intermediateIntermediates in electrophilic aromatic substitutions have been characterized.[9]
Regioselectivity Preferential attack at the most nucleophilic positions (C1 and C3) leading to a mixture of 1- and 3-formyl-6-(propan-2-yl)azulene. The ratio is determined by the relative stability of the carbocation intermediates.The transition state would involve simultaneous bond formation and breaking. The regioselectivity would be determined by the lowest energy transition state, which is still expected to favor attack at C1/C3.Electrophilic substitution on azulenes consistently yields 1- and 1,3-disubstituted products, supporting the formation of the most stable carbocation intermediates.
Kinetic Isotope Effect A small primary kinetic isotope effect is expected as the C-H bond is broken in a fast, subsequent step.A significant primary kinetic isotope effect would be expected as the C-H bond is broken in the rate-determining step.Studies on other electrophilic aromatic substitutions generally show small kinetic isotope effects, supporting a step-wise mechanism.

Experimental Protocols

The following is a general experimental protocol for a Vilsmeier-Haack reaction on an electron-rich aromatic compound, which can be adapted for this compound.

General Procedure for Vilsmeier-Haack Formylation

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Dichloromethane (DCM), anhydrous

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add POCl₃ (1.5 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 6.5 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a solution of sodium acetate (5.6 eq) in water.

  • Stir the mixture for 10 minutes at 0 °C.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the formylated products.

Visualizing the Mechanisms

The following diagrams illustrate the established SEAr mechanism and the hypothetical concerted pathway for the Vilsmeier-Haack reaction on this compound.

SEAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Formation Azulene This compound SigmaComplex Sigma Complex (Resonance Stabilized Carbocation) Azulene->SigmaComplex Electrophilic Attack (Rate-determining) Vilsmeier Vilsmeier Reagent (H-C(Cl)=N+(CH3)2) Vilsmeier->SigmaComplex Iminium Iminium Salt Intermediate SigmaComplex->Iminium -H+ Product 1-Formyl-6-(propan-2-yl)azulene Iminium->Product Hydrolysis

Caption: Established SEAr mechanism for the Vilsmeier-Haack reaction.

Concerted_Mechanism cluster_start Reactants cluster_ts Transition State cluster_product Product Azulene This compound TS Concerted Transition State Azulene->TS Vilsmeier Vilsmeier Reagent Vilsmeier->TS Product 1-Formyl-6-(propan-2-yl)azulene TS->Product Single Step

References

Safety Operating Guide

Proper Disposal of 6-(Propan-2-yl)azulene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed procedures for the proper disposal of 6-(Propan-2-yl)azulene, a derivative of azulene, emphasizing safety and environmental responsibility.

Immediate Safety and Hazard Information

Key Hazard Information:

Hazard ClassificationDescriptionPrimary Precaution
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[1].Avoid release to the environment[1].
Combustibility Combustible solid[2][3].Keep away from heat and sources of ignition[4].
Personal Health May be harmful if swallowed[5]. Irritating to eyes, respiratory system, and skin[2].Wear appropriate personal protective equipment (PPE)[5].
Essential Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following PPE:

  • Gloves: Chemically resistant gloves must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[1][3].

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact[5].

  • Lab Coat: A lab coat or other protective clothing should be worn to protect from skin exposure[5].

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional, local, and national hazardous waste regulations[4]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][6].

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Do not mix solid this compound waste with liquid waste[7].

    • Segregate it from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions[2][4].

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof container that is chemically compatible with the compound. Plastic containers are often preferred for solid chemical waste[3][4].

    • The container must be in good condition, with no cracks or leaks, and have a secure, screw-on cap[2][7].

    • Affix a "Hazardous Waste" label to the container[2][4]. The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas[1][4].

      • The date when the first waste was added to the container.

      • The name and contact information of the principal investigator or laboratory supervisor[4].

      • The specific hazards (e.g., "Toxic to Aquatic Life").

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated and clearly marked satellite accumulation area within the laboratory[3].

    • This area should be near the point of generation and away from general laboratory traffic[5][8].

    • Ensure the waste container is kept closed except when adding waste[2][7].

    • Utilize secondary containment, such as a tray or bin, to capture any potential leaks[2][7].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[2][4].

    • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company[5][8].

    • Follow all institutional procedures for documenting and handing over the waste.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • Carefully sweep up the solid material and place it in a labeled hazardous waste container[4].

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry to the affected area.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal a Don Personal Protective Equipment b Identify Waste as 'Hazardous' a->b c Select Compatible Waste Container b->c d Affix 'Hazardous Waste' Label with Full Details c->d e Place Waste in Designated Satellite Accumulation Area d->e f Use Secondary Containment e->f g Contact EHS for Waste Pickup f->g h Transfer to Approved Waste Disposal Facility g->h

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 6-(Propan-2-yl)azulene

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling 6-(Propan-2-yl)azulene. The following table summarizes the recommended PPE.

Body Part Equipment Specification
Eyes Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and lab coatGloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[2]
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation.A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when workplace conditions warrant it.[3]

Operational Plan

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin and eyes.[4] In case of contact, rinse the affected area immediately and thoroughly with water.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents and incompatible materials.[4]

Disposal Plan

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Do not dispose of down the drain or with regular trash. This material is toxic to aquatic life with long-lasting effects.[2]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) for Azulene and derivatives B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a well-ventilated fume hood B->C Proceed to handling D Weigh and handle the solid compound carefully to avoid dust C->D E Use appropriate glassware and equipment D->E F Decontaminate work surfaces and equipment E->F After experiment completion G Dispose of waste in designated hazardous waste containers F->G H Remove PPE and wash hands thoroughly G->H

Caption: Workflow for the safe handling of this compound.

References

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